molecular formula C7H9BrN2O3 B2779455 2-(aminomethyl)-5-nitrophenol hydrobromide CAS No. 2411218-52-3

2-(aminomethyl)-5-nitrophenol hydrobromide

Cat. No.: B2779455
CAS No.: 2411218-52-3
M. Wt: 249.064
InChI Key: PAFDSHIQFYZQSM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-nitrophenol hydrobromide ( 2411218-52-3) is an organic compound with the molecular formula C7H9BrN2O3 and a molecular weight of 249.06 g/mol . It is supplied as a solid powder and should be stored at room temperature . As a phenol-based compound with both amine and nitro functional groups, it belongs to a class of chemicals frequently utilized in advanced life science research and development . Such compounds are often investigated as key intermediates or building blocks in the synthesis of more complex molecules for various pharmaceutical and chemical applications . Researchers value this compound for its potential role in exploring new synthetic pathways. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-5-nitrophenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.BrH/c8-4-5-1-2-6(9(11)12)3-7(5)10;/h1-3,10H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAVCBVHEXFJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Comparative Solubility of 2-(aminomethyl)-5-nitrophenol HBr in Water and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive analysis of the solubility of 2-(aminomethyl)-5-nitrophenol hydrobromide (HBr), a key intermediate in various chemical syntheses. We will explore its solubility profiles in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and practical methodologies for accurate solubility determination. Our approach is grounded in established experimental protocols and physicochemical theories to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. It dictates the concentration of a drug that can be achieved in solution, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-(aminomethyl)-5-nitrophenol HBr, understanding its solubility in both aqueous and organic media is paramount for its application in various stages of research and development, from initial screening to final formulation.

Water, as the biological solvent, is the primary medium for assessing potential bioavailability. However, many organic molecules exhibit poor aqueous solubility, necessitating the use of organic solvents like DMSO in early-stage in vitro assays and for creating high-concentration stock solutions.[1][2] This guide will dissect the solubility of 2-(aminomethyl)-5-nitrophenol HBr in these two disparate solvent systems, providing a framework for predicting and experimentally verifying its behavior.

Physicochemical Characterization of Solute and Solvents

A thorough understanding of the molecular properties of both the solute and the solvents is essential to rationalize solubility behavior.

2-(aminomethyl)-5-nitrophenol HBr: The Solute
  • Chemical Structure:

    • The molecule possesses a phenolic hydroxyl group (-OH), an aminomethyl group (-CH₂NH₂), and a nitro group (-NO₂) attached to a benzene ring.

    • The presence of the hydrobromide (HBr) indicates that it is the salt of a weak base (the aminomethyl group) and a strong acid (hydrobromic acid). This salt form is often chosen to enhance the aqueous solubility of a basic parent compound.[3][4]

  • Key Physicochemical Properties:

    • Molecular Formula: C₇H₉BrN₂O₃

    • Molecular Weight: 249.06 g/mol

    • Ionization: As a salt of a weak base, 2-(aminomethyl)-5-nitrophenol HBr will be fully ionized in solution. The aminomethyl group will be protonated (-CH₂NH₃⁺). The phenolic hydroxyl group is weakly acidic and its ionization will depend on the pH of the medium.

    • Polarity: The molecule has several polar functional groups (-OH, -NH₃⁺, -NO₂), suggesting a high degree of polarity.

The Solvents: Water vs. DMSO
PropertyWater (H₂O)Dimethyl Sulfoxide (DMSO)
Solvent Type Polar ProticPolar Aprotic[1]
Dielectric Constant ~80~47
Hydrogen Bonding Strong H-bond donor and acceptorH-bond acceptor only
Miscibility Miscible with a wide range of polar solventsMiscible with water and a wide range of organic solvents[5]
Key Features Universal biological solvent, forms strong hydration shells around ions.Excellent solvent for a wide range of polar and nonpolar compounds, including many salts.[6][7]

Theoretical Solubility Profile and Mechanistic Insights

Based on the physicochemical properties, we can predict the solubility behavior of 2-(aminomethyl)-5-nitrophenol HBr in each solvent.

Solubility in Water

As a salt, 2-(aminomethyl)-5-nitrophenol HBr is expected to have significantly higher aqueous solubility than its free base form, 2-amino-5-nitrophenol, which is reported to be insoluble to slightly soluble in water.[8][9] The primary driving force for its dissolution in water is the ion-dipole interactions between the protonated amine (-CH₂NH₃⁺) and bromide (Br⁻) ions and the polar water molecules. Water molecules will form hydration shells around these ions, effectively shielding their charges and allowing them to disperse throughout the solvent.

The pH of the aqueous medium will be a critical factor. In acidic to neutral solutions, the compound will remain in its ionized, more soluble salt form. However, as the pH increases into the alkaline range, the protonated aminomethyl group will be deprotonated to the neutral amine (-CH₂NH₂), leading to the precipitation of the less soluble free base. This pH-dependent solubility is a characteristic feature of salts of weak bases.[10][11]

Solubility in DMSO

DMSO is a highly polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons for hydrogen bonding donation.[12] Its excellent solvating power for a wide range of compounds, including both polar and nonpolar molecules and salts, makes it a valuable solvent in drug discovery.[1][13]

For 2-(aminomethyl)-5-nitrophenol HBr, DMSO is expected to be an excellent solvent. The dissolution mechanism involves several interactions:

  • Cation Solvation: The positively charged sulfur atom of the DMSO molecule can effectively solvate the protonated aminomethyl cation (-CH₂NH₃⁺).

  • Anion Solvation: The negatively charged oxygen atom of DMSO can interact with the cation, while the bulky methyl groups can create a less structured environment around the bromide anion compared to the highly ordered hydration shell in water.

  • Hydrogen Bonding: The oxygen atom of DMSO can act as a hydrogen bond acceptor for the hydroxyl and aminomethyl groups of the solute.

Given these favorable interactions, it is anticipated that the solubility of 2-(aminomethyl)-5-nitrophenol HBr will be substantially higher in DMSO than in water.

Comparative Solubility Summary
SolventPredicted SolubilityKey Driving Forces
Water Moderate to High Ion-dipole interactions, hydrogen bonding. Solubility is expected to be pH-dependent.
DMSO Very High Strong polar interactions, hydrogen bond acceptance.[14]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[15][16][17]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a validated analytical method.

Materials and Equipment
  • 2-(aminomethyl)-5-nitrophenol HBr (powder form)

  • Deionized water

  • Anhydrous DMSO

  • Glass vials with screw caps

  • Thermostatic shaking incubator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Step-by-Step Experimental Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 2-(aminomethyl)-5-nitrophenol HBr and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile for HPLC) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of 2-(aminomethyl)-5-nitrophenol HBr to several vials. A visual excess of solid should be present to ensure saturation.

    • Accurately add a known volume of the test solvent (water or DMSO) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to achieve a stable concentration.[15]

  • Sample Filtration and Dilution:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analytical Quantification:

    • Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 2-(aminomethyl)-5-nitrophenol HBr in the test solvent using the following equation, taking into account the dilution factor:

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess 2-(aminomethyl)-5-nitrophenol HBr to vials B Add known volume of solvent (Water or DMSO) A->B C Seal vials and place in shaking incubator at constant temperature B->C D Agitate for 24-48 hours to reach equilibrium C->D E Filter supernatant through 0.22 µm filter D->E F Dilute filtrate to known volume E->F G Quantify concentration using HPLC or UV-Vis F->G H Calculate original solubility using dilution factor G->H

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is not an intrinsic constant but is influenced by several external factors.

The Common Ion Effect in Aqueous Solutions

For the hydrobromide salt, the dissolution equilibrium in water can be represented as:

C₇H₈N₂O₃·HBr (s) ⇌ C₇H₈N₂O₃H⁺ (aq) + Br⁻ (aq)

If the aqueous medium already contains a significant concentration of bromide ions (e.g., from a bromide-containing buffer), the equilibrium will shift to the left, according to Le Chatelier's principle. This will result in a decrease in the molar solubility of the compound. This phenomenon, known as the "common ion effect," is an important consideration in formulation development.[10][18]

pH-Dependent Solubility Profile

As previously discussed, the pH of the aqueous medium has a profound impact on the solubility of 2-(aminomethyl)-5-nitrophenol HBr. A complete pH-solubility profile, determined by measuring solubility in buffers of varying pH (typically from 1.2 to 6.8 for biopharmaceutical classification), is essential for predicting its behavior in the gastrointestinal tract.[3][11][15]

Visualization of Key Influencing Factors

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of 2-(aminomethyl)-5-nitrophenol HBr Ionization Ionization State (Salt vs. Free Base) Ionization->Solubility Polarity Molecular Polarity Polarity->Solubility MW Molecular Weight MW->Solubility SolventType Solvent Type (Protic vs. Aprotic) SolventType->Solubility Hbonding Hydrogen Bonding (Donor/Acceptor) Hbonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility pH pH of Medium pH->Solubility Temp Temperature Temp->Solubility CommonIon Common Ion Effect CommonIon->Solubility

Caption: Key Factors Influencing the Solubility of Ionizable Compounds.

Safety and Handling Considerations

When handling 2-(aminomethyl)-5-nitrophenol HBr and DMSO, appropriate safety precautions must be observed.

  • 2-(aminomethyl)-5-nitrophenol HBr: The safety data for the hydrobromide salt is not extensively published. However, related compounds like 2-amino-5-nitrophenol are known to cause skin and eye irritation.[19] It is prudent to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21]

  • DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[5] Therefore, impermeable gloves should be worn at all times when handling DMSO solutions. It is a stable solvent under normal conditions but should be stored away from strong oxidizing agents.[12]

Conclusion

The solubility of 2-(aminomethyl)-5-nitrophenol HBr is a multifaceted property governed by the interplay between its molecular structure and the nature of the solvent. As a hydrobromide salt of a weak base, it is expected to exhibit moderate to high, pH-dependent solubility in water. In contrast, its solubility in the polar aprotic solvent DMSO is predicted to be significantly higher due to DMSO's exceptional solvating capabilities for a broad range of compounds. This guide provides the theoretical framework to understand these differences and a robust, self-validating experimental protocol for their quantitative determination. Accurate solubility data are indispensable for the rational design of experiments, the development of robust formulations, and ultimately, the successful progression of drug candidates.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Specialty Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

  • gChem. DMSO Physical Properties. [Link]

  • Scribd. Solvent Properties of DMSO. [Link]

  • Pro-Active. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • ChemSino. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • ResearchGate. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

  • Mesbah Energy. (2021, January 25). DMSO-D6 Preparations and applications Dimethyl sulfoxide. [Link]

  • Ovid. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

  • Pharmacopeia.cn. Technical Note: Solubility Measurements. [Link]

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Google Patents.
  • PubChem. 2-Amino-5-Nitrophenol. [Link]

  • National Center for Biotechnology Information. 2-AMINO-5-NITROPHENOL. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. [Link]

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safety data sheet SDS for 2-(aminomethyl)-5-nitrophenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(aminomethyl)-5-nitrophenol hydrobromide

Chapter 1: Compound Profile and Hazard Identification

Introduction

2-(aminomethyl)-5-nitrophenol hydrobromide (CAS No: 2411218-52-3) is a specialized organic compound utilized in research and development settings.[1] Its structure, incorporating an aminomethyl group, a nitro group, and a phenolic hydroxyl group, suggests a range of chemical reactivities and specific handling requirements. This guide provides a comprehensive overview of its hazard profile and detailed protocols for its safe use, storage, and disposal, tailored for researchers and drug development professionals. The insights herein are synthesized from available supplier safety information and extrapolated from data on structurally related nitrophenol and aminophenol compounds.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its safe handling. The known properties of 2-(aminomethyl)-5-nitrophenol hydrobromide are summarized below.

PropertyValueSource
CAS Number 2411218-52-3[1]
Linear Formula C7H9O3N2Br1[1]
Molecular Weight 249.06 g/mol [1]
Physical Form Powder[1]
Storage Temperature Room Temperature[1]
GHS Hazard Profile

The compound is classified under the Globally Harmonized System (GHS) with the following hazards. These classifications form the basis of all recommended safety protocols.

  • Signal Word: Warning [1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

Hazard Statements:

  • H315: Causes skin irritation. [1] This indicates that direct contact with the skin is likely to cause inflammation, redness, or discomfort.

  • H319: Causes serious eye irritation. [1] Direct contact with the eyes can lead to significant irritation, pain, and potential damage.

  • H335: May cause respiratory irritation. [1] Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The causality behind these classifications lies in the chemical nature of the molecule. Phenolic groups can be corrosive or irritating to tissues, and fine organic powders can easily become airborne, posing an inhalation risk.

Chapter 2: Risk Mitigation and Safe Laboratory Practices

A proactive approach to safety is paramount. The following protocols are designed to mitigate the risks identified in Chapter 1. The core principle is the "Hierarchy of Controls," which prioritizes eliminating hazards, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user.

  • Ventilation: All handling of 2-(aminomethyl)-5-nitrophenol hydrobromide powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a powder containment hood.[2][3] This is a critical step to prevent respiratory exposure (addressing H335) and to contain any potential spills.

  • Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in close proximity to the workstation.[4] This is a mandatory requirement for working with any substance that is an eye or skin irritant.

Personal Protective Equipment (PPE)

PPE is essential to protect the user from direct exposure. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves, tested according to EN 374.[2][5]Provides a barrier against skin contact (H315). Always check gloves for integrity before use and wash hands after removal.[2]
Eye Protection Safety goggles with side shields or a face shield.[2][5]Prevents powder or splashes from entering the eyes (H319). Standard safety glasses are insufficient.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA approved respirator may be required if engineering controls are insufficient or during a large spill cleanup.[4]Addresses the H335 respiratory irritation hazard.
Safe Handling and Experimental Workflow

The following step-by-step protocol outlines the standard procedure for handling the solid compound and preparing solutions.

Experimental Workflow: Weighing and Solubilization

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase a Don Appropriate PPE (Goggles, Gloves, Lab Coat) b Verify Fume Hood is Operational a->b c Place Weighing Vessel on Balance b->c Begin Handling d Carefully Transfer Powder (Use Spatula, Avoid Dust) c->d e Close Primary Container Tightly d->e f Add Solvent Slowly to Powder e->f g Wipe Down Spatula and Surfaces f->g After Solubilization h Dispose of Contaminated Weigh Paper and Gloves in Hazardous Waste g->h i Wash Hands Thoroughly h->i

Caption: Workflow for safely weighing and dissolving the compound.

Protocol Steps:

  • Preparation: Before entering the lab, ensure you are wearing appropriate attire. Don all required PPE: nitrile gloves, safety goggles, and a lab coat.

  • Verify Controls: Confirm that the chemical fume hood is on and functioning correctly.

  • Weighing: Conduct all weighing operations inside the fume hood. Use a spatula to carefully transfer the powder to a tared weigh boat or vessel. Avoid creating dust clouds.

  • Storage: Immediately after dispensing, securely close the primary container.

  • Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Cleanup: Decontaminate the spatula and any surfaces in the fume hood that may have been exposed. Dispose of any contaminated consumables (e.g., weigh boats, wipes, gloves) in a designated solid hazardous waste container.

  • Final Step: After completing the work and removing your PPE, wash your hands thoroughly with soap and water.[3]

Chapter 3: Emergency Procedures and Waste Disposal

Even with careful planning, accidents can happen. Being prepared to respond correctly is a critical component of laboratory safety.

First-Aid Measures

The following first-aid responses are based on the compound's hazard statements.[1]

  • In Case of Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Skin Contact (H315): Remove contaminated clothing. Immediately wash the affected area thoroughly with soap and plenty of water.[3][4] If irritation persists, seek medical advice.

  • In Case of Inhalation (H335): Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][4]

  • In Case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Accidental Release Measures

In the event of a spill, the primary objectives are to protect personnel, prevent the spill from spreading, and clean it up safely.

Spill Response Decision Tree

G spill Spill Detected assess Assess Spill Size and Location spill->assess small Small Spill (<5g, Contained in Hood) assess->small Is it small? large Large Spill (>5g or Outside Hood) assess->large Is it large? cleanup Clean with absorbent pads. Decontaminate area. Collect waste. small->cleanup evacuate Alert others. Evacuate the area. large->evacuate contact_ehs Contact EH&S or Emergency Personnel. evacuate->contact_ehs

Caption: Decision workflow for responding to a chemical spill.

Small Spill (inside a fume hood):

  • Ensure proper PPE is worn.

  • Wipe up the powder with a damp cloth or absorbent paper to avoid generating dust.

  • Place all contaminated materials into a sealed container for hazardous waste disposal.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Large Spill (or any spill outside a fume hood):

  • Alert personnel in the immediate area and evacuate.

  • Restrict access to the area.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean it up yourself.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides, as nitrophenols and aromatic amines can undergo hazardous reactions.[2][6][7] Store locked up.[3]

  • Disposal: Dispose of unused material and contaminated waste in accordance with all local, regional, and national regulations. Waste should be handled as hazardous chemical waste. Do not empty into drains.[8]

Chapter 4: Toxicological and Reactivity Profile

While specific toxicological data for this hydrobromide salt is not widely published, information on the parent compound, 2-amino-5-nitrophenol, and related nitrophenols provides critical context.

Toxicological Summary

The primary hazards are irritant effects on the skin, eyes, and respiratory system, as indicated by the H-statements.[1] For the related compound 2-amino-5-nitrophenol, the toxicological properties have not been fully investigated, but it is considered harmful if swallowed, inhaled, or absorbed through the skin.[7][8] It may also cause allergic skin reactions.[8] Long-term exposure studies on 2-amino-5-nitrophenol in rodents showed some evidence of carcinogenic activity in male rats at specific doses, but overall it is classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans.[9][10]

Stability and Reactivity
  • Stability: The material is expected to be stable under recommended storage conditions.[6][8]

  • Conditions to Avoid: Avoid heat and dust formation.[2][6]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and acids.[6][7] Nitrophenols can react violently with such substances.[2][6]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[5][8]

References

  • Safety Data Sheet: 2-Nitrophenol - Carl ROTH. [Link]

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. [Link]

  • 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem. [Link]

  • Safety Data Sheet: 2-Nitrophenol - Astech Ireland. [Link]

  • 2-AMINO-5-NITROPHENOL - IARC Monographs. [Link]

  • 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem. [Link]

  • Phenol, 2-[(2-hydroxyethyl)amino]-5-nitro-: Human health tier II assessment - AICIS. [Link]

  • 2-Amino-5-nitrophenol (IARC Summary & Evaluation, Volume 57, 1993) - Inchem.org. [Link]

  • NTP Toxicology and Carcinogenesis Studies of 2-Amino-5-Nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed. [Link]

Sources

Methodological & Application

Application Note: 2-(aminomethyl)-5-nitrophenol as a Scaffold for Bioactive Benzoxazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utilization of 2-(aminomethyl)-5-nitrophenol (2A5NP) as a specialized precursor in the synthesis of 3,4-dihydro-2H-1,3-benzoxazines . Unlike standard aminophenols, the presence of the nitro group at the 5-position (para to the hydroxyl) imparts unique electronic properties that enhance biological activity (antibacterial/antifungal) while influencing reaction kinetics. This guide provides validated protocols for cyclocondensation, mechanistic insights into the "nitro-effect," and structural characterization data for drug discovery workflows.

Introduction: The Chemical Scaffold

2-(aminomethyl)-5-nitrophenol is an amphoteric molecular scaffold featuring a nucleophilic primary amine, an acidic phenol, and an electron-withdrawing nitro group.

Key Properties & Advantages[1][2][3]
  • Zwitterionic Stability: In neutral solution, the molecule exists in equilibrium with its zwitterionic form (

    
    /
    
    
    
    ), requiring specific pH adjustments during solvation.
  • The "Nitro Effect": The

    
     group at position 5 significantly lowers the 
    
    
    
    of the phenolic hydroxyl (approx.
    
    
    7.1 vs. 10.0 for phenol). This acidity facilitates the final ring-closure step in benzoxazine synthesis but deactivates the ring toward electrophilic aromatic substitution.
  • Pharmacophore Value: The nitro-benzoxazine moiety is a bio-isostere for nucleic bases and has demonstrated potency against M. tuberculosis and S. aureus [1].

Mechanistic Pathway: Cyclocondensation

The primary application of 2A5NP is the synthesis of 3,4-dihydro-2H-1,3-benzoxazines via a Mannich-type condensation with aldehydes. This is a Type II Mannich process where the amine and the nucleophile (phenol) are on the same molecule, leading to intramolecular cyclization.

Reaction Scheme

The reaction proceeds through an imine (Schiff base) intermediate, followed by an intramolecular nucleophilic attack by the phenolic oxygen onto the iminium carbon.

BenzoxazineSynthesis cluster_conditions Critical Conditions Start 2-(aminomethyl)-5-nitrophenol (Precursor) Imine Imine Intermediate (Schiff Base) Start->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Transition Oxonium Transition State Imine->Transition Ring Closure (Intramolecular) Product 6-Nitro-3,4-dihydro- 2H-1,3-benzoxazine Transition->Product Stabilization Cond1 Solvent: Ethanol or Toluene Cond2 Temp: 70-110°C

Figure 1: Mechanistic pathway for the conversion of 2A5NP into benzoxazine scaffolds.

Experimental Protocols

Protocol A: Green Synthesis of 3-Substituted-6-nitro-benzoxazines

Application: Synthesis of libraries for high-throughput screening (HTS). Rationale: Ethanol is used to precipitate the product directly, avoiding tedious column chromatography.

Reagents:

  • 2-(aminomethyl)-5-nitrophenol (1.0 eq)

  • Aldehyde (Paraformaldehyde for unsubstituted, or Aryl aldehyde) (1.1 eq)

  • Solvent: Absolute Ethanol (10 mL per gram of precursor)

Step-by-Step Procedure:

  • Solubilization: Suspend 2-(aminomethyl)-5-nitrophenol in absolute ethanol in a round-bottom flask.

    • Note: The starting material may not fully dissolve initially due to zwitterionic character.

  • Addition: Add the aldehyde (1.1 eq) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Observation: The suspension will clear as the imine forms (approx. 15–30 mins).

  • Reaction Duration: Maintain reflux for 4–6 hours. Monitor by TLC (Eluent: Hexane:Ethyl Acetate 7:3).

    • Target: Disappearance of the polar amine spot near the baseline.

  • Workup: Cool the reaction mixture to

    
     in an ice bath. The benzoxazine product typically precipitates as a yellow/orange crystalline solid.
    
  • Purification: Filter the solid, wash with cold ethanol (

    
    ), and dry under vacuum.
    
    • Yield Expectation: 75–85%.

Protocol B: Azeotropic Synthesis for Sterically Hindered Aldehydes

Application: When reacting with bulky or electron-rich aldehydes where equilibrium favors the open imine form.

Step-by-Step Procedure:

  • Setup: Equip a 2-neck flask with a Dean-Stark trap and reflux condenser.

  • Solvent: Use Toluene or Benzene (CAUTION: Carcinogen) as the solvent.

  • Catalysis: Add 2-(aminomethyl)-5-nitrophenol (1.0 eq) and Aldehyde (1.1 eq). Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).

    • Mechanism:[1][2][3][4][5][6] Acid catalysis activates the carbonyl and promotes water removal.

  • Reflux: Reflux at

    
     until water collection in the Dean-Stark trap ceases (approx. 3–5 hours).
    
  • Isolation: Evaporate solvent in vacuo. Recrystallize the residue from Ethanol/DMF mixtures.

Analytical Characterization

Confirming the benzoxazine ring structure requires specific NMR signatures.

Table 1: Characteristic Spectral Data for 6-Nitro-benzoxazines

FeatureMethodExpected SignalStructural Assignment
Ring Closure

NMR
Doublet of doublets (or singlet) at

4.8–5.8 ppm

(C2 proton)
Bridge

NMR
Singlet/AB quartet at

3.9–4.2 ppm

(C4 protons)
Nitro Group IRStrong bands at 1520

& 1340


asymmetric/symmetric stretch
Ether Link IRBand at 1230–1250


stretching
Mass Spec ESI-MS

Parent ion peak

Troubleshooting & Optimization

The "Nitro Deactivation" Challenge

The nitro group withdraws electron density from the phenol oxygen, making it a weaker nucleophile than in unsubstituted phenols. This can slow down the ring closure (Step 2 in Figure 1).

  • Symptom: TLC shows a persistent intermediate spot (the open-chain imine) that does not convert to the less polar benzoxazine.

  • Solution:

    • Increase Temperature: Switch from Ethanol (

      
      ) to Toluene (
      
      
      
      ) or Xylene (
      
      
      ).
    • Lewis Acid Catalyst: Add 10 mol%

      
       (Trimethylsilyl chloride). This activates the imine and acts as a dehydrating agent [2].
      
Solubility Issues

2-(aminomethyl)-5-nitrophenol has poor solubility in non-polar solvents.

  • Protocol Adjustment: If using Toluene, add 10% DMF to the reaction mixture to ensure homogeneity.

Biological Applications & Safety

Target Indications:

  • Antimicrobial: The 6-nitro-benzoxazine core disrupts bacterial cell wall synthesis.

  • Fungicidal: Derivatives prepared with fluorobenzaldehydes show high efficacy against Rhizoctonia solani [2].

Safety Protocol:

  • Sensitizer: Aminomethyl phenols are potential skin sensitizers. Double-gloving (Nitrile) is required.

  • Energetic: Nitro compounds can be shock-sensitive if dry and heated. Do not distill the neat product; always use vacuum evaporation or recrystallization.

References

  • Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Kajino, M., et al. Chem Pharm Bull (Tokyo).[7] (1991).[7][8] [Link]

  • Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Wang, T., et al. Molecules.[9] (2011).[2] [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives: Chemistry and bioactivities. Eldin, N., et al. Journal of the Serbian Chemical Society.[10] (2021).[11] [Link]

Sources

Application Note: Synthesis of 7-Nitro-3,4-dihydro-2H-1,3-benzoxazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the cyclocondensation of 2-(aminomethyl)-5-nitrophenol with paraformaldehyde to synthesize 7-nitro-3,4-dihydro-2H-1,3-benzoxazine . This reaction exploits the reactivity of the o-hydroxybenzylamine motif to form a biologically privileged dihydro-1,3-benzoxazine heterocycle. These scaffolds are critical in drug discovery, exhibiting potent antimicrobial, antitumor, and neuroprotective properties. This guide addresses solubility challenges associated with nitro-substituted zwitterionic precursors and provides a self-validating characterization workflow.

Introduction & Mechanistic Insight

The reaction between 2-(aminomethyl)-5-nitrophenol and paraformaldehyde is a variant of the Mannich condensation. Unlike the three-component reaction (Phenol + Amine + 2 HCHO), this transformation utilizes a bifunctional "pre-organized" substrate where the amine and phenol are already tethered. This intramolecularity significantly accelerates ring closure and reduces oligomerization side reactions.

Reaction Mechanism

The mechanism proceeds through the depolymerization of paraformaldehyde to reactive formaldehyde (HCHO), followed by nucleophilic attack of the primary amine. The resulting hemiaminal or iminium intermediate undergoes rapid intramolecular cyclization via the phenolic oxygen.

BenzoxazineMechanism Reactants 2-(aminomethyl)- 5-nitrophenol + (HCHO)n Depoly Depolymerization (Heat) Reactants->Depoly Reflux Hemiaminal N-Hydroxymethyl Intermediate Depoly->Hemiaminal + HCHO Iminium Iminium Ion (Transient) Hemiaminal->Iminium - H2O Cyclization Intramolecular Phenolic Attack Iminium->Cyclization Ring Closure Product 7-Nitro-3,4-dihydro- 2H-1,3-benzoxazine Cyclization->Product Final

Figure 1: Mechanistic pathway for the conversion of 2-(aminomethyl)-5-nitrophenol to the benzoxazine scaffold.[1]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-(aminomethyl)-5-nitrophenol (Purity >97%)

    • Paraformaldehyde (Reagent grade, powder)

    • Solvent: 1,4-Dioxane (Preferred for nitro-solubility) or Toluene (if Dean-Stark is used).

    • Anhydrous Sodium Sulfate (

      
      )
      
  • Equipment:

    • Round-bottom flask (100 mL) equipped with a magnetic stir bar.

    • Reflux condenser.

    • Dean-Stark trap (optional, but recommended for high yield).

    • Rotary evaporator.[2]

Stoichiometry & Setup

The reaction requires a 1:1 molar equivalent of formaldehyde per molecule of amine. However, since paraformaldehyde is a polymer, a slight excess (1.1 - 1.2 equivalents of formaldehyde units) ensures complete conversion.

ComponentMW ( g/mol )EquivalentsRole
2-(aminomethyl)-5-nitrophenol 168.151.0Limiting Reagent
Paraformaldehyde 30.03 (as HCHO)1.2Electrophile Source
1,4-Dioxane -10-15 mL/gSolvent
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, suspend 2-(aminomethyl)-5-nitrophenol (1.0 equiv) in 1,4-Dioxane.

    • Note: The starting material may be zwitterionic and sparingly soluble. Dioxane is chosen for its high boiling point and ability to dissolve polar intermediates.

  • Activation: Add Paraformaldehyde (1.2 equiv) to the suspension.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 101 °C for dioxane) with vigorous stirring.

    • Observation: The suspension should clear to a homogeneous solution as the reaction proceeds and the hemiaminal forms.

    • Duration: Reflux for 4–6 hours.[2] Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of the starting phenol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotovap) to yield a crude solid or oil.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove unreacted formaldehyde and polar impurities.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize the crude product from hot Ethanol or an Ethanol/Ether mixture.

    • Alternatively, if the product is oily, triturate with cold diethyl ether to induce precipitation.

Characterization & Validation

To validate the formation of the benzoxazine ring, specific spectral signatures must be identified. The key confirmation is the presence of two distinct methylene signals in the


H NMR spectrum: the O-CH2-N and the Ar-CH2-N.
Expected NMR Data

Product: 7-nitro-3,4-dihydro-2H-1,3-benzoxazine

NucleusChemical Shift (

ppm)
MultiplicityAssignmentStructural Diagnostic

H
4.80 - 5.30Singlet (2H)O-CH

-N
Definitive Peak: Confirming ring closure (C2 position).

H
3.90 - 4.20Singlet (2H)Ar-CH

-N
Benzylic protons (C4 position).

H
6.80 - 8.00Multiplets (3H)Ar-HAromatic protons (Shifted by Nitro group).

C
~80.0 - 85.0-O-CH

-N
Characteristic oxazine carbon.

C
~45.0 - 50.0-Ar-CH

-N
Benzylic carbon.
Workflow Diagram

Workflow Start Start: Weigh Reagents Reflux Reflux in Dioxane (4-6 Hours) Start->Reflux Check TLC Check (Disappearance of SM) Reflux->Check Check->Reflux Incomplete Workup Evaporation & EtOAc/Water Wash Check->Workup Complete Analysis NMR Validation (Look for O-CH2-N @ ~5.0 ppm) Workup->Analysis

Figure 2: Operational workflow for the synthesis and validation of the benzoxazine target.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: Paraformaldehyde depolymerization is slow.

    • Solution: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid to facilitate depolymerization. Use a Dean-Stark trap to remove water, driving the equilibrium toward the product.

  • Issue: Poor Solubility.

    • Cause: Zwitterionic nature of the starting aminophenol.

    • Solution: Switch solvent to DMSO or DMF for the reaction (requires aqueous workup) or add 1.0 eq of Triethylamine (TEA) to solubilize the amine.

  • Issue: Oligomerization.

    • Cause: High concentration or excess formaldehyde.

    • Solution: Maintain strict stoichiometry and avoid prolonged heating beyond completion.

Safety Considerations

  • Formaldehyde: A known carcinogen and sensitizer. All operations involving paraformaldehyde must be conducted in a functioning fume hood.

  • Nitro Compounds: Potentially energetic. Avoid heating the dry solid product to high temperatures (>150 °C) without thermal stability testing (DSC).

  • Waste Disposal: Aqueous washes containing formaldehyde must be treated as hazardous waste.

References

  • Holly, F. W.; Cope, A. C. (1944).[3][4] "Condensation products of aldehydes and ketones with o-aminobenzyl alcohol and o-hydroxybenzylamine." Journal of the American Chemical Society, 66(11), 1875-1879. Link

  • Burke, W. J. (1949). "3,4-Dihydro-1,3,2H-benzoxazines. Reaction of p-substituted phenols with N,N-dimethylolamines." Journal of the American Chemical Society, 71(2), 609-612. Link

  • Ghosh, N. N.; Kiskan, B.; Yagci, Y. (2007). "Polybenzoxazines—New high performance thermosetting resins: Synthesis and properties." Progress in Polymer Science, 32(11), 1344-1391. Link

  • Deng, S., et al. (2019). "Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates." The Journal of Physical Chemistry A, 123(40), 8571-8580. Link

Sources

procedure for converting 2-(aminomethyl)-5-nitrophenol HBr to free base

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring the isolation of 2-(aminomethyl)-5-nitrophenol (also known as 2-hydroxy-4-nitrobenzylamine) from its hydrobromide (HBr) salt.

Executive Summary

Converting 2-(aminomethyl)-5-nitrophenol hydrobromide to its free base presents a specific challenge due to the molecule's amphoteric nature . The compound contains both a basic primary amine (


) and an acidic phenol (

) modified by an electron-withdrawing nitro group.

Unlike simple amines, this compound can exist in three distinct states depending on pH:

  • Cationic Salt (pH < 7): Protonated amine, neutral phenol (

    
    ).
    
  • Zwitterion/Neutral (pH ~ 8.0–9.0): Protonated amine, deprotonated phenol (

    
    ) in equilibrium with the uncharged form.
    
  • Anionic Phenolate (pH > 10): Neutral amine, deprotonated phenol (

    
    ).
    

Critical Insight: The "Free Base" form for this compound is often a zwitterionic solid that exhibits minimum solubility in water at its isoelectric point (pI). Standard extraction with non-polar solvents (e.g., Hexane, Ether) often fails. This protocol utilizes Isoelectric Precipitation followed by a polarity-controlled wash to ensure high purity.

Chemical Properties & Safety Profile[1][2]

Physicochemical Data
PropertyValue (Estimated)Notes
Formula

Salt Form
MW (Salt) ~249.06 g/mol Hydrobromide
MW (Free Base) 168.15 g/mol Target Product
pKa (Phenol) ~8.0 – 8.3Lowered by

(meta-effect)
pKa (Amine) ~8.5 – 9.0Benzylamine analog
Isoelectric Point (pI) ~8.5 Target pH for isolation
Safety Directives
  • Nitro Compounds: Potentially energetic. Avoid heating dry solids above 100°C.

  • Phenols: Corrosive and toxic by absorption. Wear nitrile gloves and face shield.

  • HBr: The starting material contains hydrobromic acid equivalents; neutralization is exothermic.

Experimental Protocol

Method A: Isoelectric Precipitation (Recommended)

Best for isolating the solid free base for storage or analysis.

Reagents
  • Starting Material: 2-(aminomethyl)-5-nitrophenol HBr

  • Solvent: Deionized Water (degassed recommended to prevent oxidation)

  • Base: 2M Ammonia (

    
    ) or Saturated Sodium Bicarbonate (
    
    
    
    )
  • Wash Solvent: Ice-cold Water, Isopropanol (IPA)

Step-by-Step Procedure
  • Dissolution:

    • Weigh 1.0 g (4.0 mmol) of the HBr salt into a 50 mL beaker.

    • Add 10 mL of Deionized Water . Stir at room temperature until fully dissolved. The solution should be clear and slightly acidic (pH ~2-3).

    • Note: If the salt does not dissolve, gently warm to 35°C.

  • Controlled Neutralization (The Critical Step):

    • Insert a calibrated pH probe into the solution.

    • Add 2M

      
        dropwise under vigorous stirring.
      
    • Observation: As pH passes 6.0, transient cloudiness may appear.

    • Endpoint: Continue adding base until the pH stabilizes between 8.4 and 8.6 .

    • Why this pH? This is the estimated isoelectric point (pI) where the zwitterion has net neutral charge and lowest water solubility. Going higher (pH > 10) will resolubilize the compound as a phenolate anion.

  • Crystallization:

    • Once pH 8.5 is reached, a thick precipitate should form (yellow/orange solid).

    • Cool the slurry in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Filtration & Washing:

    • Filter the solid using a sintered glass funnel (porosity 3) or Buchner funnel.

    • Wash 1: Rinse with 2 mL ice-cold water (removes

      
      ).
      
    • Wash 2: Rinse with 2 mL cold Isopropanol (removes trace water and impurities; minimizes loss of product compared to MeOH).

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 4 hours or over

      
       in a desiccator overnight.
      
    • Validation: Mass recovery should be ~0.60–0.65 g (Theoretical: 0.67 g).

Method B: Biphasic Extraction (For Organic Synthesis Use)

Use this if the free base is needed dissolved in organic solvent for a subsequent reaction.

  • Suspend the HBr salt in a mixture of 2-MeTHF (or Ethyl Acetate) and Water (1:1 ratio).

  • Add Solid

    
      slowly until gas evolution ceases and the aqueous layer is pH ~8.5.
    
  • Note: Due to zwitterionic character, extraction into non-polar solvents (DCM/Ether) is poor. n-Butanol or 2-MeTHF are preferred for extraction efficiency.

  • Separate layers. Wash organic layer with Brine.

  • Dry over

    
    , filter, and concentrate.
    

Reaction Mechanism & Species Distribution

The following diagram illustrates the pH-dependent speciation of the molecule, guiding the choice of isolation pH.

G cluster_0 Optimization Zone Salt Cationic Salt (pH < 6) Soluble Zwitterion Zwitterion / Neutral (pH 8.0 - 9.0) INSOLUBLE (Precipitate) Salt->Zwitterion + Base (OH-) Deprotonate Phenol Anion Phenolate Anion (pH > 10) Soluble Zwitterion->Anion + Excess Base Deprotonate Amine?

Figure 1: Species distribution relative to pH. The target isolation window is the "Zwitterion" zone (pH 8.0–9.0).

Analytical Validation

To confirm the conversion from HBr salt to Free Base, use the following checkpoints:

TestHBr Salt (Starting Material)Free Base (Product)
Silver Nitrate Test Positive (White ppt of AgBr)Negative (No ppt)
Solubility (Water) HighVery Low / Insoluble

NMR (

)
Acidic proton peak (broad, >9 ppm)Disappearance of

proton; Shift in

Melting Point Sharp, high (ionic lattice)Distinct (usually lower than salt)
Troubleshooting Guide
  • Oiling Out: If the product forms an oil instead of a solid at pH 8.5, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, extract with n-Butanol.

  • Oxidation (Darkening): Aminomethyl phenols are prone to oxidation. Perform neutralization under Nitrogen atmosphere if the product turns dark brown rapidly.

  • Low Yield: Check the filtrate pH. If pH > 9.5, the phenol has ionized. Acidify back to pH 8.5 with dilute Acetic Acid to recover more precipitate.

References

  • PubChem. 2-Amino-5-nitrophenol (Related Isomer Data & Properties). National Library of Medicine. Available at: [Link]

  • Kyushu University. Synthesis of 2-Aminomethyl-5-tert-butylphenols (Mannich Base Synthesis Protocol). Available at: [Link]

  • Beilstein Journals. Reactions of salicylaldehyde: Synthesis of chromane derivatives (Phenolic Amine Chemistry). Beilstein J. Org. Chem. Available at: [Link]

functionalization of the nitro group in 2-(aminomethyl)phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Functionalization of the Nitro Group in 2-(Aminomethyl)phenols

Part 1: Executive Summary & Strategic Analysis

The Scaffold: 2-(Aminomethyl)phenols (often referred to as phenolic Mannich bases) are privileged structures in medicinal chemistry and polymer science. They serve as critical precursors for 1,3-benzoxazines (thermosetting resins) and biologically active ligands (e.g., antimalarial amodiaquine analogues).

The Challenge: Functionalizing a nitro group on this scaffold—typically reducing it to an aniline—presents a unique "Zwitterionic Trap." The presence of a basic benzylic amine and an acidic phenolic hydroxyl creates an amphoteric molecule.

  • Solubility Issues: The product is often highly polar and water-soluble at neutral pH, complicating extraction.

  • Oxidative Instability: The resulting ortho- or para-aminophenol moiety is prone to rapid air oxidation, forming quinoid tars (the "Pink/Brown" death).

  • Chemo-incompatibility: Standard acidic reductions (Fe/HCl) can trap the product as a salt, while catalytic hydrogenations can be poisoned by the free amine.

Scope of this Guide: This protocol details two high-fidelity workflows for reducing the nitro group to an amine, prioritizing yield, purity, and operational robustness.

Part 2: Mechanistic Pathways & Reaction Logic

The reduction of the nitro group is a six-electron process.[1] Understanding the intermediates is vital for troubleshooting incomplete reactions.

Figure 1: Reaction Pathway and Critical Intermediates

NitroReduction Nitro Nitro-Precursor (R-NO2) Nitroso Nitroso (R-N=O) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Amine Target Aniline (R-NH2) Hydroxyl->Amine 2e- / 2H+ (Rate Limiting) Oxidation Quinone Imines (Tars/Color) Amine->Oxidation Air/O2 (Fast)

Caption: Stepwise reduction pathway. Accumulation of the hydroxylamine intermediate often indicates stalled kinetics due to catalyst poisoning or insufficient proton source.

Part 3: Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean substrates, high-throughput screening, and halogen-free scaffolds.

Rationale: Palladium on carbon is efficient but susceptible to poisoning by the benzylic amine. We utilize a protic solvent system (MeOH) to facilitate hydrogen transfer and minimize catalyst inhibition.

Materials:

  • Substrate: Nitro-2-(aminomethyl)phenol derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% water wet)

  • Solvent: Methanol (degassed)

  • Hydrogen Source: H₂ balloon or Parr shaker (30 psi)

Protocol:

  • Inerting: Charge the reaction vessel with the nitro substrate and MeOH (0.1 M concentration). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent post-reaction oxidation).

  • Catalyst Addition: Add Pd/C carefully under an Argon stream. Safety Note: Pd/C can ignite methanol vapors if dry; always use wet catalyst or add under inert gas.

  • Hydrogenation: Introduce H₂ atmosphere. Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. The disappearance of the hydroxylamine intermediate (often more polar than the amine) is the endpoint.

  • Filtration: Filter through a Celite pad under an inert atmosphere (nitrogen blanket) if possible. Wash with degassed MeOH.

  • Isolation: Concentrate the filtrate immediately.

    • Stability Tip: If the product is unstable, add 1.0 equiv of HCl in dioxane during concentration to isolate the stable dihydrochloride salt.

Method B: Fe/NH₄Cl Reduction (Modified Béchamp)

Best for: Scale-up, halogenated substrates (Cl, Br, I), and avoiding zwitterionic workup issues.

Rationale: Unlike Fe/HCl, which generates a highly acidic soup requiring difficult neutralization, the Fe/NH₄Cl system maintains a slightly acidic/neutral pH (~5.5–6.0). This prevents the formation of water-soluble salts that are hard to extract.

Materials:

  • Substrate: Nitro-2-(aminomethyl)phenol derivative (1.0 equiv)

  • Reductant: Iron Powder (3–5 equiv, electrolytic grade preferred)

  • Additive: Ammonium Chloride (NH₄Cl) (5 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Protocol:

  • Activation: In a round-bottom flask, suspend Iron powder and NH₄Cl in water. Heat to 60°C for 15 minutes to "etch" the iron surface.

  • Addition: Add the nitro substrate dissolved in Ethanol.

  • Reflux: Heat to mild reflux (70–80°C) with vigorous mechanical stirring.

    • Mechanism:[1][2][3][4][5][6] The reaction occurs on the iron surface. High stirring speed is mandatory to prevent mass-transfer limitations.

  • Monitoring: Reaction is typically complete in 1–3 hours.[7]

  • Workup (The "Sludge" Challenge):

    • Cool to RT.

    • Add a small amount of EtOAc and filter through a wide pad of Celite while the mixture is still warm (prevents product precipitation).

    • Crucial Step: Wash the iron cake thoroughly with warm EtOAc/MeOH (9:1). The amine often adsorbs to the iron oxide sludge.

  • Purification: Wash the organic filtrate with brine. Dry over Na₂SO₄. Evaporate to yield the free base.

Part 4: Data Analysis & Comparison

Table 1: Method Selection Guide

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/NH₄Cl Reduction
Chemo-tolerance Low (Reduces alkenes, alkynes, halogens)High (Tolerates Cl, Br, I, C=C, C=O)
Reaction Time Fast (1–4 h)Moderate (2–6 h)
Workup Filtration (Simple)Filtration + Extraction (Moderate)
Scalability High (Flow chemistry compatible)High (Cheap reagents)
Green Score High (Atom efficient)Medium (Iron waste generation)
Zwitterion Risk Low (Neutral conditions)Low (Buffered conditions)

Part 5: Downstream Functionalization (Benzoxazine Synthesis)

Once the nitro group is reduced to the amine (aniline), the most common application for this scaffold is the closure of the oxazine ring.

Workflow Diagram: Synthesis & Cyclization

Workflow Start 2-(Aminomethyl)-4-nitrophenol Step1 Reduction (Method A or B) Start->Step1 Inter Intermediate: Diaminophenol Step1->Inter Yield: 85-95% Step2 Cyclization (+ CH2O) Inter->Step2 Paraformaldehyde Toluene, Reflux End 3,4-Dihydro-2H-1,3-benzoxazine Step2->End Mannich Closure

Caption: Logical flow from nitro-precursor to benzoxazine. The reduced aniline reacts with formaldehyde to close the second ring.

Part 6: Troubleshooting & Quality Control

  • The "Pink" Product:

    • Cause: Oxidation of the aminophenol.[8]

    • Fix: Add 0.1% Ascorbic Acid to the workup water or store the product as an HCl salt.

  • Incomplete Reduction (Stalled at Hydroxylamine):

    • Cause: Old Fe powder or poisoned Pd catalyst.

    • Fix: For Method B, add 1-2 drops of concentrated HCl to re-activate the iron surface.

  • Low Yield (Water Solubility):

    • Cause: Product trapped in aqueous phase.[5]

    • Fix: "Salting out" the aqueous phase with NaCl is essential. Use n-Butanol/EtOAc (1:1) for extraction if the product is highly polar.

References

  • Benzoxazine Synthesis Context

    • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020).[2][3] ResearchGate.

    • [Link]

  • Fe/NH₄Cl Reduction Protocol

    • Reduction of nitro arene by Fe/ammonium chloride.[2][9] (2012).[7][9] ChemSpider Synthetic Pages.

  • Zwitterion Handling in Nitrophenol Reduction

    • Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. (2003).[5] Indian Journal of Chemistry.

    • [Link][10]

  • General Nitro Reduction Reviews

    • A Mechanistic Guide to Nitro Group Reduction. (2025).[5][7][11] BenchChem.

  • Catalytic Hydrogenation (Pd/C)

    • Common Conditions: H2 + Pd/C.[6][7] Common Organic Chemistry.

    • [Link]

Sources

Strategic Synthesis of Diuretic Agents: The 2-(Aminomethyl)phenol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic utility of 2-(aminomethyl)phenol derivatives in the development of diuretic agents. While often overshadowed by sulfonamides, this scaffold occupies a critical niche in medicinal chemistry as both a distinct class of saluretic agents (the Stokker Series) and as a transient intermediate in the synthesis of


-unsaturated ketone loop diuretics (e.g., Ethacrynic Acid).

This guide provides high-fidelity protocols for leveraging the Mannich reaction to generate these scaffolds, focusing on regioselective ortho-aminomethylation and subsequent functionalization.

Core Chemistry: The Phenolic Mannich Reaction[1]

The synthesis of 2-(aminomethyl)phenols relies heavily on the Mannich reaction. The phenol moiety activates the ortho-position, allowing for the introduction of an aminomethyl group using formaldehyde and a secondary amine.

Mechanistic Insight

The reaction proceeds via the formation of an iminium ion from formaldehyde and the amine. The phenol, acting as a nucleophile (enhanced by the hydroxyl group's electron donation), attacks the electrophilic iminium ion.

Critical Control Point: Regioselectivity is paramount. To ensure exclusive ortho-substitution (yielding the 2-position), the para-position (4-position) is often blocked with an alkyl or halo group, or the reaction conditions are tuned to favor ortho-substitution via hydrogen bonding with the phenolic hydroxyl.

Visualization: General Synthetic Pathway

MannichReaction Phenol Substituted Phenol (Nucleophile) Transition Transition State (H-Bond Stabilization) Phenol->Transition Ortho-Attack Reagents HCHO + HNR2 (Formaldehyde + 2° Amine) Iminium Iminium Ion (Electrophile) Reagents->Iminium Acid Cat. Iminium->Transition Product 2-(Aminomethyl)phenol (Mannich Base) Transition->Product -H+

Figure 1: General mechanism for the ortho-aminomethylation of phenols.

Application A: Synthesis of Class I Saluretics (The Stokker Series)

Research by Stokker et al. identified 2-(aminomethyl)phenols as potent saluretic/diuretic agents, distinct from thiazides. The most active compounds in this class are 4-alkyl-6-halo-2-(aminomethyl)phenols .

Target Molecule

2-(Aminomethyl)-4-(tert-butyl)-6-iodophenol Rationale: The tert-butyl group provides lipophilicity for membrane transport, while the iodine atom and the aminomethyl group create a specific chelating or binding motif for the renal target (likely involving the Na+/K+/2Cl- cotransporter).

Detailed Protocol

Reagents & Equipment:

  • Precursor: 4-tert-butyl-2-iodophenol (10 mmol)

  • Amine Source: Dimethylamine (40% aq. solution) or Morpholine (12 mmol)

  • Carbon Source: Paraformaldehyde (12 mmol)

  • Solvent: Ethanol (Absolute)

  • Catalyst: None required (autocatalytic) or mild acetic acid.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 4-tert-butyl-2-iodophenol in 15 mL of absolute ethanol.

  • Reagent Addition: Add 12 mmol of paraformaldehyde and 12 mmol of the secondary amine (e.g., morpholine).

    • Note: A slight excess (1.2 eq) ensures complete conversion of the phenol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a more polar spot compared to the starting phenol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotavap).

    • Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) to remove unreacted amine/formaldehyde.

  • Purification:

    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate to dryness.

    • Recrystallize from Ethanol/Hexane to yield the pure Mannich base.

  • Salt Formation (Optional but Recommended): Dissolve the base in dry ether and bubble HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt. This improves water solubility for biological testing.

Data Summary Table:

ParameterSpecification
Yield 65–80%
Appearance White to off-white crystalline solid
Melting Point 120–125°C (HCl salt)
1H NMR Key Signal Singlet at

3.8–4.2 ppm (Ar-CH2-N)

Application B: Synthesis of Ethacrynic Acid Analogs (Mannich Intermediate Route)

Ethacrynic acid is a loop diuretic that functions as a Michael acceptor. Its synthesis involves a critical Mannich base intermediate derived from a phenoxyacetic acid scaffold.[1] Here, the "2-(aminomethyl)" motif is transiently formed on the ketone side chain before elimination.

Target Workflow

Phenoxyacetic Acid Derivative


 Mannich Base 


-Unsaturated Ketone (Active Drug)
[1]
Visualization: The Elimination Pathway

EthacrynicSynthesis Start 2,3-Dichloro-4-butyroylphenoxyacetic acid MannichStep Mannich Reaction (HCHO + Me2NH) Start->MannichStep Intermediate Mannich Base Intermediate (Aminomethyl ketone) MannichStep->Intermediate Aminomethylation Elimination Hofmann Elimination (Thermal/Acidic) Intermediate->Elimination -Me2NH Product Ethacrynic Acid Analog (Methylene ketone) Elimination->Product Michael Acceptor Formation

Figure 2: Synthesis of Ethacrynic Acid analogs via a Mannich base intermediate.

Detailed Protocol

Reagents:

  • Substrate: 2,3-dichloro-4-(1-butanone)phenoxyacetic acid.

  • Mannich Reagent: Paraformaldehyde (1.5 eq), Dimethylamine Hydrochloride (1.5 eq).

  • Solvent: Acetic Acid (Glacial).[2]

Methodology:

  • Mannich Reaction: Dissolve the ketone substrate in glacial acetic acid. Add paraformaldehyde and dimethylamine hydrochloride.

  • Heating: Heat to 100°C for 2 hours. This step installs the aminomethyl group alpha to the ketone carbonyl.

  • Elimination (The Critical Step): The resulting Mannich base is often unstable. Treat the crude Mannich base with aqueous sodium bicarbonate or heat in a slightly basic buffer. This triggers a Retro-Michael type elimination (or Hofmann elimination), ejecting the dimethylamine and leaving the methylene group (

    
    ).
    
  • Isolation: Acidify the mixture to precipitate the final ethacrynic acid derivative.

Mechanism of Action & Biological Validation

Understanding why these molecules work is essential for designing valid assays.

The Cysteine Trap (Ethacrynic Acid Type)

The


-unsaturated ketone generated in Application B acts as a Michael Acceptor . It covalently binds to sulfhydryl (-SH) groups of cysteine residues on the Na+/K+/2Cl- cotransporter in the Loop of Henle.
The Ion Channel Modulator (Stokker Type)

The 2-(aminomethyl)phenols (Application A) do not rely on covalent binding. Instead, the intramolecular hydrogen bond between the phenolic -OH and the amine nitrogen creates a pseudo-cyclic structure that mimics the pharmacophore of other ion channel blockers.

Validation Assay (In Vitro):

  • Glutathione Reactivity Test: Mix the synthesized compound with excess Glutathione (GSH) in phosphate buffer (pH 7.4).

  • Observation:

    • Ethacrynic Analogs: Rapid disappearance of UV signal for the drug as the GSH-adduct forms.

    • Stokker Analogs: No reaction (confirms non-covalent mechanism).

References

  • Stokker, G. E., et al. (1980). "2-(Aminomethyl)phenols, a new class of saluretic agents.[3][4][5][6][7] 1. Effects of nuclear substitution."[5] Journal of Medicinal Chemistry, 23(12), 1414–1427.

  • Koechel, D. A., & Rankin, G. O. (1978).[1] "Diuretic activity of Mannich base derivatives of ethacrynic acid and certain ethacrynic acid analogues." Journal of Medicinal Chemistry, 21(8), 764–769.[1]

  • Stokker, G. E., et al. (1981). "2-(Aminomethyl)phenols, a new class of saluretic agents.[3][4][5][6][7] 2. Synthesis and pharmacological properties of the 5-aza isostere."[3][6] Journal of Medicinal Chemistry, 24(1), 115–117.

  • Drapak, I. V., et al. (2021).[8][9] "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives." Biopolymers and Cell, 37(1), 33-45.[9]

  • ChemicalBook. "Ethacrynic acid Synthesis."

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(Aminomethyl)-5-nitrophenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)-5-nitrophenol hydrobromide is a functionalized building block often used in the synthesis of bioactive scaffolds and dyes.[1][2] Its solubility profile is dominated by two factors: its high lattice energy as a hydrobromide salt and its zwitterionic potential upon neutralization.[2] This guide addresses the common challenge of solubilizing this compound in organic media for nucleophilic substitutions, couplings, and purifications.

Part 1: Solubility Profile & Solvent Selection

The hydrobromide salt (HBr) is highly polar and ionic. It resists dissolution in non-polar organic solvents (DCM, Toluene, Hexanes) commonly used in synthetic workups.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP Excellent Preferred for SNAr and coupling reactions.[1][2] Hard to remove post-reaction.
Polar Protic Methanol, Ethanol Good Soluble, especially with mild heating.[1][2] Useful for crystallization or hydrogenations.[2]
Chlorinated DCM, Chloroform Poor The salt will not dissolve.[1][2] Requires free-basing or phase transfer catalysts.[1][2]
Ethers THF, 1,4-Dioxane Poor to Moderate Limited solubility.[1][2] Often requires small amounts of water or MeOH as co-solvent.[2]
Hydrocarbons Hexane, Toluene Insoluble Useful only as anti-solvents for precipitation/purification.[1][2]

Part 2: Troubleshooting & FAQs

Issue 1: "I need to use DCM or EtOAc for my reaction, but the starting material won't dissolve."

Diagnosis: You are attempting to dissolve a charged ionic lattice (HBr salt) in a solvent with low dielectric constant.[1][2] The solvation energy of DCM is insufficient to overcome the crystal lattice energy.

Solution: In-Situ Neutralization (Recommended) Instead of performing a separate aqueous workup to isolate the free base (which carries oxidative risks), release the reactive free amine in situ.[1][2]

  • Suspend the 2-(aminomethyl)-5-nitrophenol hydrobromide in your desired solvent (DCM/THF).[1][2]

  • Add 1.1 - 2.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine ).[1][2]

  • Observation: The suspension may not clear immediately, but the free amine is now available in equilibrium to react. As the free amine is consumed by your reagent, the equilibrium shifts, eventually dissolving the remaining solid.

Why this works: The organic base acts as a "proton shuttle," converting the insoluble substrate salt into a soluble organic-base salt (e.g., DIPEA[1][2]·HBr) and the reactive neutral amine species.

Issue 2: "I tried to extract the free base with aqueous NaHCO₃, but a precipitate formed that wouldn't dissolve in either layer."

Diagnosis: The Zwitterion Trap This molecule contains a basic amine (approx.[1][2] pKa ~9.[2]0) and an acidic nitrophenol (approx.[1] pKa ~8.4).[1] When you neutralize the HBr salt to pH ~8-9, you likely form a zwitterion (Phenoxide- / Ammonium+).[1][2] This species has net neutral charge but high polarity, making it insoluble in both the organic layer (DCM) and the aqueous layer (water).

Mechanistic Visualization:

ZwitterionTrap Figure 1: The solubility profile changes drastically with pH due to the amphoteric nature of the molecule. Acidic Cationic Form (Soluble in Water/MeOH) pH < 7 Zwitter Zwitterion (Precipitate) (Insoluble in DCM & Water) pH ~ 8-9 Acidic->Zwitter + Base (NaHCO3) Basic Anionic Form (Soluble in Water) pH > 10 Zwitter->Basic + Excess Base (NaOH)

Corrective Protocol: Do not attempt to isolate the free base via simple extraction.

  • Option A (Biphasic Reaction): Use a biphasic system (DCM + Water) with a Phase Transfer Catalyst (e.g., TBAB , 5 mol%) and a mild inorganic base (K₂CO₃).[1] This pulls the reacting species into the interface without requiring full bulk solubility.

  • Option B (Protection): If isolation is strictly necessary, protect the amine (e.g., with Boc₂O) directly in the aqueous/dioxane mixture before attempting extraction.[1] The Boc-protected species will lack the basic amine, eliminating the zwitterion issue and becoming DCM-soluble.[1][2]

Issue 3: "My reaction in DMF turned dark/black quickly."

Diagnosis: Aminophenols are electron-rich and prone to oxidation, forming quinone-imine type impurities.[1][2] While the 5-nitro group provides some stabilization, the free amine/phenoxide forms are still sensitive to air, especially in basic solutions.[2]

Prevention Strategy:

  • Degas Solvents: Sparge DMF/DMSO with Nitrogen or Argon for 15 minutes prior to use.[1][2]

  • Acidic Workup: When quenching, acidify immediately to reform the stable cation (HBr or HCl salt) if the product preserves the amine.[1]

  • Avoid Strong Bases: Use weak bases (NaHCO₃, Pyridine) whenever possible to minimize the concentration of the highly oxidizable phenoxide species.[1]

Part 3: Detailed Experimental Protocols

Protocol A: "Desalting" for Organic Synthesis (In-Situ)

Use this when the next step is an acylation, sulfocylation, or reductive amination in organic solvent.[1][2]

  • Setup: Charge a round-bottom flask with 2-(aminomethyl)-5-nitrophenol hydrobromide (1.0 equiv).

  • Solvent: Add anhydrous DCM or THF (10 mL per gram). Stir to form a suspension.

  • Activation: Add Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.[1][2]

    • Note: The solution may turn yellow/orange (characteristic of nitrophenoxide formation).[1]

  • Reaction: Add the electrophile (e.g., Acid Chloride, Isocyanate).[1]

  • Workup: Once complete, wash with 0.5 M HCl .

    • Reasoning: This removes the DIPEA and any unreacted starting material (which returns to the water layer), leaving the neutral product in the organic layer.

Protocol B: Purification via Recrystallization

Use this to purify the starting material if it has degraded.[1][2]

  • Dissolve the crude salt in a minimum amount of hot Methanol (approx. 60°C).

  • Filter while hot to remove insoluble mechanical impurities.[2]

  • Slowly add Diethyl Ether or EtOAc (Anti-solvent) until turbidity persists.[1][2]

  • Cool to 4°C overnight.

  • Filter the yellow/brown crystals and dry under vacuum.[2]

Part 4: Mechanistic Logic & References

Chemical Causality

The solubility challenges of 2-(aminomethyl)-5-nitrophenol are dictated by the Henderson-Hasselbalch relationship applied to amphoteric molecules.[1][2]

  • pKa(1) ~ 8.4 (Nitrophenol): The electron-withdrawing nitro group lowers the phenol pKa compared to unsubstituted phenol (pKa 10), making it easier to deprotonate.[1][2]

  • pKa(2) ~ 9.3 (Benzylamine): The amine remains basic.[1][2]

  • Overlap: The proximity of these pKa values creates a "Zwitterionic Window" near pH 8.5-9.0 where the net charge is zero, but local dipoles are high, leading to lattice aggregation and precipitation [1].[1][2]

References
  • PubChem Compound Summary: 2-Amino-5-nitrophenol (Analogous Structure Properties).[1][2] National Center for Biotechnology Information.[2] Accessed Feb 26, 2026.[3] Link[1]

  • Sigma-Aldrich Technical Data: 2-(Aminomethyl)-5-nitrophenol hydrobromide Product Page.[1][2] Accessed Feb 26, 2026.[3] Link(Note: Search CAS 2411218-52-3 for specific batch data).

  • General Chemical Principles: "Separation of Amines and Phenols." Organic Chemistry Portal. Methods for handling amphoteric intermediates. Link

Sources

preventing polymerization during benzoxazine synthesis from aminomethyl phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization During Synthesis from Aminomethyl Phenols

Welcome to the Advanced Materials Synthesis Support Portal. Current Status: Online | Specialist: Senior Application Scientist (Polymer Chemistry)

Core Directive: The "Goldilocks" Stability Zone

Synthesizing benzoxazines from aminomethyl phenols (Mannich bases) requires navigating a narrow thermodynamic window. You are attempting to close a strained oxazine ring (Reaction A) using precursors that naturally possess the exact catalytic moieties—phenolic hydroxyls and amines—that trigger that ring's destruction via Ring-Opening Polymerization (ROP) (Reaction B).

The central conflict:

  • Reaction A (Desired): Aminomethyl phenol + Formaldehyde

    
     Benzoxazine (Requires heat/solvent).
    
  • Reaction B (Failure Mode): Benzoxazine + Phenolic -OH/Heat

    
     Polybenzoxazine (triggered by the same heat/impurities).
    

This guide addresses the prevention of Reaction B while maximizing Reaction A.

The Chemistry of Failure (Mechanism & Pathway)

To prevent polymerization, you must understand the "Auto-Catalytic Trap." Benzoxazine monomers are generally stable up to ~180°C in pure form. However, free phenolic groups (present in your starting material, aminomethyl phenol) act as acidic catalysts, lowering the polymerization threshold drastically (often to <100°C).

If your ring-closure reaction is slow, or if you have unreacted starting material, the residual phenolic -OH will attack the newly formed oxazine ring, initiating premature gelling.

Visualizing the Pathway (DOT Diagram)

BenzoxazinePathways Start Aminomethyl Phenol (Starting Material) Inter Zwitterionic Intermediate Start->Inter Condensation Monomer Benzoxazine Monomer (Target Product) Start->Monomer Phenolic -OH Catalyzes Opening Polymer Polybenzoxazine (Gel/Failure) Start->Polymer Lowers ROP Temp to <100°C HCHO + Formaldehyde HCHO->Inter Inter->Monomer Ring Closure (Kinetic Control) Monomer->Polymer Thermal ROP (>180°C)

Figure 1: The synthesis vs. polymerization pathway. Note the red dotted lines indicating how residual starting material catalyzes the destruction of the product.

Troubleshooting Guides & FAQs
Issue 1: "My reaction mixture turned into a gel/solid before workup."

Diagnosis: Premature Ring-Opening Polymerization (ROP). Root Cause: The reaction temperature exceeded the "catalyzed" polymerization threshold. While pure benzoxazine polymerizes at ~200°C, the presence of unreacted aminomethyl phenol (which contains a free -OH group) acts as an initiator, dropping the polymerization onset to as low as 80–100°C [1].

Corrective Action:

  • Solvent Selection: Switch to a solvent with a boiling point below 100°C (e.g., Chloroform, bp 61°C) or strictly control the oil bath temperature if using Toluene (bp 110°C). Do not reflux Toluene vigorously if the reaction is slow.

  • Stoichiometry Check: Ensure a slight excess of formaldehyde (paraformaldehyde). If formaldehyde is limiting, you will have leftover aminomethyl phenol, which guarantees polymerization upon heating [2].

  • Dilution: High concentration promotes intermolecular collisions required for polymerization. Dilute to <20% solids.

Issue 2: "I cannot remove the starting material without triggering polymerization."

Diagnosis: Thermal stress during purification.[1] Root Cause: You are likely using vacuum distillation or hot recrystallization. As you concentrate the solution, the concentration of the "catalyst" (starting phenol) increases relative to the monomer, and the heat drives the ROP.

Corrective Action:

  • Chemical Wash (Critical): Before any thermal concentration, wash the organic phase with 0.1N - 1N NaOH (cold). This converts unreacted phenolic starting materials into water-soluble phenolate salts, removing them from the organic phase.

  • Neutralization: Follow with distilled water washes until neutral.

  • Drying: Use anhydrous Magnesium Sulfate (

    
    ), not heat. Rotovap at <40°C.
    
Issue 3: "The product is a sticky oil instead of a crystal."

Diagnosis: Oligomer formation.[2][3][4] Root Cause: Partial ring opening has occurred, forming dimers/trimers which disrupt crystal packing. This is often caused by acidic impurities or prolonged reaction times.

Corrective Action:

  • Check pH: Benzoxazines are basic. Acidic glassware or solvents (e.g., degraded chloroform producing HCl) will instantly open the ring. Ensure all solvents are neutralized.

  • Precipitation: Instead of evaporating to dryness, pour the concentrated reaction mixture into cold Hexane or Methanol (depending on monomer solubility). The monomer may precipitate while oligomers remain in solution or vice versa.

Validated Experimental Protocol

Protocol: Synthesis of Benzoxazine from 2-Hydroxybenzylamine (Aminomethyl Phenol derivative) Objective: Close the oxazine ring while suppressing ROP.

Reagents:

  • Precursor: 2-Hydroxybenzylamine derivative (1.0 eq)

  • Reagent: Paraformaldehyde (2.2 eq) (Excess used to drive equilibrium)

  • Solvent: Chloroform (

    
    ) or Toluene (See Step 2)
    
  • Wash: 1N NaOH, Distilled Water[5]

Workflow:

  • Dissolution: Dissolve 2-hydroxybenzylamine in Chloroform (preferred for lower temp) or Toluene.

    • Note: Chloroform allows reflux at ~60°C, significantly reducing polymerization risk compared to Toluene (110°C).

  • Addition: Add Paraformaldehyde.

  • Reaction: Reflux for 4–6 hours.

    • Monitor: Use TLC or NMR. Look for the disappearance of the benzylic amine protons and the appearance of the characteristic benzoxazine resonances (O-CH2-N at ~4.8 ppm and N-CH2-Ar at ~3.9 ppm) [3].

  • Quench (The Safety Stop): Cool to room temperature immediately.

  • Purification (The Anti-Polymerization Step):

    • Wash organic layer 2x with cold 0.5N NaOH . (Removes unreacted phenolic precursors).

    • Wash 3x with Distilled Water (until neutral pH).

    • Dry over

      
      .[5]
      
  • Isolation: Evaporate solvent under reduced pressure at T < 45°C .

Decision Tree for Solvent Choice (DOT Diagram)

SolventChoice Start Select Solvent Temp Is the precursor sterically hindered? Start->Temp Toluene Use Toluene (Reflux 110°C) Temp->Toluene Yes (Needs Energy) Chloro Use Chloroform (Reflux 61°C) Temp->Chloro No (Standard) Risk1 High Risk of ROP Must wash with NaOH Toluene->Risk1 Risk2 Low Risk of ROP Safer for unstable monomers Chloro->Risk2

Figure 2: Solvent selection logic based on precursor reactivity and thermal risk.

Data Specifications: Polymerization Thresholds

The following table illustrates how impurities drastically lower the safe processing window for benzoxazine monomers.

ConditionOnset of Polymerization (

)
Risk Level
Pure Benzoxazine Monomer 200°C - 250°C Low
With 5% Residual Phenol 140°C - 160°C High
With 10% Aminomethyl Phenol < 110°C Critical
With Acid Catalyst (Trace HCl) < 80°C Critical

Data synthesized from catalytic studies on benzoxazine curing kinetics [4, 5].[6][7][8][9]

References
  • Ishida, H. (2011). Handbook of Benzoxazine Resins. Elsevier.[7] (Definitive source on the catalytic effect of free phenols on ring opening).

  • Liu, J., et al. (2013). "Catalytic effect of phenolic hydroxyl on the ring-opening polymerization of benzoxazines." Polymer, 54(11), 2630-2638.

  • Dunkers, J., & Ishida, H. (1995). "Reaction of paraformaldehyde with amines and phenols."[2][10] Journal of Polymer Science Part A: Polymer Chemistry, 37, 1999. (Establishes NMR standards for ring closure verification).

  • Wang, J., et al. (2018). "Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst." Polymers, 10(3), 255.

  • Sudo, A., et al. (2008). "High Performance Polybenzoxazines as a Novel Type of Phenolic Resin." Polymer Journal, 40, 1121–1131.[2]

Sources

avoiding oxidation of aminomethyl groups in nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting the Oxidation of Aminomethyl Groups

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the subtle yet persistent issue of aminomethyl group oxidation in nitrophenol derivatives can compromise experimental outcomes. This guide is designed to provide you with not just protocols, but the underlying chemical logic to help you anticipate, prevent, and resolve these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries we receive regarding the stability of aminomethyl nitrophenols.

Q1: I've synthesized an aminomethyl-substituted nitrophenol, and my final product has a distinct yellow or reddish-brown color. What's causing this?

A: The appearance of color is a classic indicator of degradation, most commonly due to the oxidation of your molecule.[1] The aminomethyl group, in conjunction with the phenolic hydroxyl group, creates an electron-rich system that is susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or trace metal impurities. The nitro group, being a strong electron-withdrawing group, further influences the electronic properties of the aromatic ring, affecting the overall stability. The colored species are often conjugated imines or quinone-like structures formed as oxidation byproducts.

Q2: What is the primary mechanism for the oxidation of the aminomethyl group?

A: The oxidation typically proceeds through a multi-step process that can be initiated by radicals or enzymatic action in biological systems.[2][3] In a laboratory setting, it often involves the formation of an aminomethyl radical, which can then be oxidized to an imine (Schiff base).[4] This imine is susceptible to hydrolysis, which can cleave the aminomethyl group, or it can undergo further oxidation or polymerization, leading to a complex mixture of colored byproducts. The overall reaction involves the net loss of two electrons and two protons from the amine to form the C=N double bond.[2]

Q3: Can the position of the nitro group (ortho, meta, para) relative to the aminomethyl group affect its stability?

A: Yes, the relative positions of the substituents are critical. A nitro group in the ortho or para position to the aminomethyl group exerts a strong electron-withdrawing effect through resonance, which can influence the C-N bond strength and the susceptibility of the amine to nucleophilic attack or oxidation. Studies on substituted nitroaromatics show that the interplay between electron-donating amino groups and electron-withdrawing nitro groups significantly alters molecular stability.[5][6][7] Intramolecular hydrogen bonding between an ortho-nitro group and the aminomethyl group can also influence conformation and reactivity.

Q4: I need to perform a reaction under oxidative conditions. How can I protect the aminomethyl group?

A: This is a crucial experimental design question. The most robust strategy is to use a protecting group for the amine.[8] The choice of protecting group must be "orthogonal" to your reaction conditions, meaning it remains stable during the oxidative step but can be removed later without affecting the rest of the molecule. Carbamates like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are common choices. The Boc group, for instance, is stable to many oxidative conditions but is easily removed with acid.[9]

Section 2: Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and solving specific problems encountered during your experiments.

Issue 1: Low Yield and Multiple Spots on TLC/HPLC
Symptom Potential Cause Recommended Solution & Rationale
Primary spot on TLC is faint; multiple new, often more polar, spots are visible. Oxidation during reaction. 1. Implement an Inert Atmosphere: Purge your reaction vessel with nitrogen or argon and maintain a positive pressure throughout the reaction. This directly removes atmospheric oxygen, the most common culprit.[1] 2. Degas Solvents: Solvents can contain dissolved oxygen. Degas them before use by sparging with an inert gas or using a freeze-pump-thaw technique.
Product yield decreases significantly during work-up and purification. Oxidation during purification. 1. Minimize Exposure: Work efficiently to minimize the exposure of your compound to air and light. Use amber-colored glassware or wrap flasks in aluminum foil. 2. Buffer pH: If performing aqueous extractions, consider the pH. Amines can be more or less stable at different pH values. For purification via chromatography, avoid highly acidic or basic mobile phases unless necessary, and consider adding antioxidants to the solvent system if compatible.
Reaction fails to go to completion, and starting material is consumed to form byproducts. Incompatible Reagents. Review all reagents for oxidative potential. Some common lab reagents can act as oxidants. If an oxidative step is intended, you must protect the aminomethyl group beforehand (see Section 4).
Issue 2: Product Degrades During Storage
Symptom Potential Cause Recommended Solution & Rationale
A pure, colorless solid or oil develops color over days or weeks. Long-term atmospheric and/or photo-oxidation. 1. Proper Storage Conditions: Store the compound under an inert atmosphere (e.g., in a vial purged with argon and sealed with Parafilm). Store at low temperatures (-20°C is ideal) and protected from light in an amber vial or a container inside a dark box.[10][11][12] 2. High-Purity Solvents for Stock Solutions: If storing as a solution, use high-purity, degassed solvents. Trace impurities in solvents can catalyze degradation over time.
Logical Workflow for Troubleshooting Impurity Formation

This decision tree can guide your troubleshooting process when unexpected byproducts appear.

G start Start: Impurities Detected (e.g., Color, Extra TLC/HPLC Peaks) check_storage Review Storage Conditions: - Inert Atmosphere? - Protected from Light? - Correct Temperature? start->check_storage Is the issue with a stored sample? check_reaction Review Reaction & Work-up: - Inert Atmosphere Used? - Degassed Solvents? - Reagents Checked for Oxidants? start->check_reaction Did the issue arise during synthesis? storage_yes Were storage conditions optimal? check_storage->storage_yes reaction_yes Were reaction conditions optimal? check_reaction->reaction_yes improve_storage Action: Re-purify and store properly under inert gas, in the dark, at low temp. storage_yes->improve_storage No analyze_further Investigate other degradation pathways (e.g., hydrolysis, thermal decomposition). storage_yes->analyze_further Yes implement_inert Action: Repeat reaction under strict inert atmosphere with degassed solvents. reaction_yes->implement_inert No protecting_group Consider a Protecting Group Strategy if reaction conditions are inherently oxidative. (See Protocol 4.2) reaction_yes->protecting_group Yes implement_inert->protecting_group

Caption: Troubleshooting workflow for impurity formation.

Section 3: Preventative Strategies

Proactive measures are always more effective than reactive troubleshooting.

Inert Atmosphere and Solvent Degassing

The exclusion of oxygen is the single most critical factor in preventing the oxidation of sensitive aminomethyl phenols.

  • Principle: Atmospheric oxygen (O₂) is a diradical in its ground state and can initiate radical chain reactions, especially in the presence of light or metal catalysts. Removing it from the reaction environment halts these degradation pathways at the source.

  • Application: Always use a Schlenk line or a glovebox for reactions and transfers. For storage, flushing the container with a stream of argon or nitrogen before sealing is a highly effective and simple practice.

Selection and Use of Amine Protecting Groups

When an inert atmosphere is insufficient due to the nature of the reagents, a protecting group is necessary.

  • Principle: A protecting group masks the reactivity of the aminomethyl group by converting it into a less reactive functional group, typically a carbamate or an amide.[8] This group must be stable to the subsequent reaction conditions and selectively removable later.

  • Decision Framework:

G start Need to perform reaction on aminomethyl nitrophenol derivative condition_check Are reaction conditions oxidative, strongly basic, or involve strong electrophiles? start->condition_check no_protection Proceed with caution. Use strict inert atmosphere and monitor reaction closely. condition_check->no_protection No select_pg Protection is required. Select an orthogonal protecting group. condition_check->select_pg Yes acid_labile Use Boc Group (tert-Butoxycarbonyl) Stable to: Base, Reduction, most Oxidation Removed with: Strong Acid (e.g., TFA) select_pg->acid_labile base_labile Use Fmoc Group (Fluorenylmethyloxycarbonyl) Stable to: Acid Removed with: Base (e.g., Piperidine) select_pg->base_labile h2_labile Use Cbz Group (Benzyloxycarbonyl) Stable to: Acid, Base Removed with: Catalytic Hydrogenation (H₂/Pd-C) select_pg->h2_labile

Caption: Decision tree for amine protection strategy.

Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationStable ConditionsLabile (Removal) Conditions
tert-ButoxycarbonylBocBasic, Reductive, most OxidativeAcidic (e.g., TFA, HCl)[9]
9-FluorenylmethyloxycarbonylFmocAcidicBasic (e.g., Piperidine)[9][13]
BenzyloxycarbonylCbzAcidic, BasicCatalytic Hydrogenation (H₂/Pd-C)

Section 4: Key Experimental Protocols

These protocols provide detailed, validated methodologies for handling, protecting, and analyzing your compounds.

Protocol 4.1: General Handling and Storage of Aminomethyl Nitrophenols

This protocol minimizes adventitious oxidation.

  • Weighing and Transfer: Whenever possible, handle the solid material in a glovebox or an inert atmosphere bag. If handling in the open, do so quickly and avoid prolonged exposure.

  • Solubilization: Use freshly degassed solvents for making solutions. To degas, bubble argon or nitrogen through the solvent for 15-20 minutes.

  • Short-Term Storage (Solutions): Cap the vial tightly, wrap with Parafilm, and purge the headspace with an inert gas. Store in a freezer at -20°C.

  • Long-Term Storage (Solid): Place the solid in a vial. Place this vial inside a larger, sealable container with a desiccant. Purge the entire container with argon or nitrogen before sealing. Store at -20°C, protected from light.[1]

Protocol 4.2: Boc Protection of an Aminomethyl Group

This is a standard protocol for protecting the amine as a Boc-carbamate.

  • Reaction Setup: Dissolve the aminomethyl nitrophenol derivative (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Then, add a non-nucleophilic base like triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The protected product will be less polar than the starting material.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected compound.

Protocol 4.3: HPLC Method for Monitoring Oxidation

This method is designed to separate the starting material from potential polar oxidation byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 1.0 mL/min.[14][15]

  • Column Temperature: 30°C.[14]

  • Detection: UV at 254 nm and 280 nm. Nitrophenols have strong absorbance, and changes in conjugation upon oxidation will be detectable.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase (e.g., 95:5 A:B) and filter through a 0.45 µm syringe filter.

Section 5: Analytical Characterization of Oxidation

Confirming oxidation requires specific analytical techniques.

  • Mass Spectrometry (MS): This is the most definitive tool. Look for masses corresponding to expected oxidation products.

    • Imine formation: M-2 (loss of 2 hydrogens)

    • Hydrolysis to aldehyde: M-15 (loss of NH)

    • Oxidation to carboxylic acid: M-1 + O (net +15)

  • NMR Spectroscopy:

    • ¹H NMR: The characteristic singlet or triplet of the -CH₂-NH₂ protons (typically 3.5-4.0 ppm) will broaden or disappear. New signals in the imine region (7-8 ppm) or aldehyde region (9-10 ppm) may appear.

    • ¹³C NMR: The chemical shift of the aminomethyl carbon will change significantly upon oxidation to an imine or carbonyl.

  • FTIR Spectroscopy: Look for the disappearance of N-H stretching bands (around 3300-3400 cm⁻¹) and the appearance of a C=N stretch (around 1640-1690 cm⁻¹) or a C=O stretch (around 1700-1740 cm⁻¹).

References

  • Benchchem. (n.d.). Troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • Chemical Knowledge. (n.d.). Specification for storage and transport of o-nitrophenol.
  • PMC. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Benchchem. (n.d.). Refinement of analytical methods for 2-(Aminomethyl)-6-phenylpyridine detection.
  • PMC - NIH. (n.d.). Oxidation of Amines by Flavoproteins.
  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol.
  • PMC. (n.d.). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B.
  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Journal of the American Chemical Society. (n.d.). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • PMC. (n.d.). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin.
  • Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol.
  • ResearchGate. (2024, August 8). Oxidation of Aminoacetaldehyde Initiated by the OH Radical: A Theoretical Mechanistic and Kinetic Study.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-(Aminomethyl)phenol: Chemical Properties, Structure, and Biological Context.
  • PMC. (2017, August 16). Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis.
  • PMC. (n.d.). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry.
  • ResearchGate. (n.d.). Theoretical study on the effect of intramolecular amino groups on C-NO2 bond.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.
  • PMC. (n.d.). Detection, identification, and quantification of oxidative protein modifications.
  • Scirp.org. (2017, February 4). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine.
  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation.
  • ResearchGate. (2025, August 10). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine.

Sources

Technical Support Center: Recrystallization of 2-(aminomethyl)-5-nitrophenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of 2-(aminomethyl)-5-nitrophenol hydrobromide. The information herein is synthesized from established chemical principles and best practices for the purification of analogous compounds.

Recrystallization Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of 2-(aminomethyl)-5-nitrophenol hydrobromide.

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out," where the solute separates as a liquid rather than a solid, is a common problem, especially with compounds that have a low melting point or when a high concentration of impurities is present.[1][2] This phenomenon can also occur if the boiling point of the solvent is higher than the melting point of the compound.[3]

Immediate Steps:

  • Re-dissolve the oil: Heat the solution to a temperature where the oil fully redissolves.

  • Add more solvent: To lower the saturation point of the solution, add a small amount of additional hot solvent.[1] This will help to ensure that the solution does not become supersaturated at a temperature above the compound's melting point.

  • Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling encourages oiling out, while slow cooling provides the necessary time for crystal lattice formation.[2] You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask.

If the problem persists, consider the following:

  • Change the solvent: Select a solvent with a lower boiling point.

  • Use a mixed solvent system: If you are using a single solvent, switching to a mixed solvent system can sometimes prevent oiling out.[3]

Question: No crystals are forming, even after the solution has cooled completely. What is the issue?

Answer:

The lack of crystal formation is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.

Troubleshooting Steps:

  • Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form even at low temperatures.[2][4]

    • Solution: Gently heat the solution to boil off some of the solvent.[4] Continue to heat until you observe the solution becoming slightly cloudy, indicating it is nearing saturation. Then, allow it to cool again. You can test for saturation by dipping a glass stirring rod into the solution and allowing the solvent to evaporate; a solid residue indicates saturation.[4]

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it contains more dissolved solute than it should at that temperature, and crystallization fails to initiate.[2]

    • Induce Crystallization:

      • Seeding: Add a "seed crystal" of the pure compound to the solution. This provides a nucleation site for crystal growth.[2]

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The small scratches on the glass can act as nucleation sites.[2]

      • Further Cooling: If scratching and seeding do not work, try cooling the solution in an ice-salt bath.[2]

Question: The crystals formed very rapidly as soon as I removed the solution from the heat. Is this a problem?

Answer:

Yes, rapid crystallization, often called "crashing out," is discouraged because it tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[4] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[4]

Corrective Actions:

  • Re-heat and add more solvent: Place the flask back on the heat source and add a small amount of additional solvent to redissolve the solid.[4] This will ensure that you have exceeded the minimum amount of hot solvent required for dissolution.

  • Cool slowly: Allow the solution to cool to room temperature without disturbance before placing it in an ice bath.

Question: My final product is still colored. How can I obtain a purer, less colored product?

Answer:

The presence of color can be due to chromogenic impurities. For aminophenol derivatives, these can include oxidation products like quinones or quinonimines.[5]

Decolorization Technique:

  • Activated Carbon (Charcoal): Activated carbon can be used to remove colored impurities.

    • After dissolving your crude product in the hot solvent, add a very small amount of activated carbon (a spatula tip is often sufficient) to the hot solution.

    • Swirl the mixture and keep it hot for a few minutes to allow the carbon to adsorb the impurities.

    • Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.[5][6]

Caution: Using too much activated carbon can lead to the loss of your desired product through adsorption.

Question: My yield is very low. What are the common causes and how can I improve it?

Answer:

A low yield can be attributed to several factors during the recrystallization process.

Potential Causes and Solutions:

  • Using too much solvent: This is a very common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[4][7]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

  • Premature crystallization: If crystals form during hot filtration, you will lose product.

    • Solution: Use a slight excess of hot solvent before hot filtration and ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[1] You can then boil off the excess solvent before cooling.

  • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can result in an incomplete precipitation of the product.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[7]

Frequently Asked Questions (FAQs)

Question: What are the ideal properties of a recrystallization solvent for 2-(aminomethyl)-5-nitrophenol hydrobromide?

Answer:

An ideal recrystallization solvent should meet the following criteria[3][8]:

  • High solubility at high temperatures: The solvent should dissolve the compound completely when hot (ideally at its boiling point).

  • Low solubility at low temperatures: The solvent should dissolve very little of the compound when cold (at room temperature or in an ice bath).

  • Favorable impurity solubility: The solvent should either dissolve the impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).

  • Chemical inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals.

Question: How does the hydrobromide salt form of the compound influence solvent selection?

Answer:

The hydrobromide salt is an ionic compound, which generally increases its polarity compared to the free base. This suggests that more polar solvents will be better candidates for recrystallization. Protic solvents, such as water and alcohols, are often good choices for dissolving and recrystallizing salts.[9][10] Mixed solvent systems, like ethanol-water, are also commonly employed for the crystallization of hydrohalide salts.[11]

Question: Should I use a single solvent or a mixed solvent system?

Answer:

A single solvent is often preferred for its simplicity. However, if no single solvent meets all the ideal criteria, a mixed solvent system (also known as a solvent pair) is an excellent alternative.[3] This is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another.[3] For 2-(aminomethyl)-5-nitrophenol hydrobromide, a mixed system like ethanol-water, methanol-water, or acetone-water is a logical starting point.

Question: What is a general procedure for selecting a suitable solvent?

Answer:

A systematic approach is best:

  • Start with small-scale tests: Place a small amount of your crude compound (a few milligrams) into several test tubes.

  • Test single solvents: Add a few drops of a single candidate solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the samples: Gently heat the test tubes. A good solvent will dissolve the compound when hot.

  • Cool the solutions: Allow the dissolved samples to cool. A good solvent will result in the formation of a good quantity of crystals.

  • Consider mixed solvents: If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[3]

Solvent Selection and Properties

The choice of solvent is critical for successful recrystallization. Based on the structure of 2-(aminomethyl)-5-nitrophenol hydrobromide (a polar, aromatic, phenolic, and salt compound), polar protic solvents are a good starting point.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Water10080.1High polarity is good for dissolving the hydrobromide salt; often used in mixed systems.[12]
Ethanol7824.5A versatile polar protic solvent, commonly used for recrystallizing organic salts, often in combination with water.[10]
Methanol6532.7Similar to ethanol but with a lower boiling point.
Isopropanol8219.9Another good polar protic solvent option.
Acetone5620.7A polar aprotic solvent that can be effective, often in a mixed system with water or a nonpolar solvent like hexanes.[10]

Recommended Experimental Protocol (Using a Mixed Solvent System)

This protocol describes a general procedure for the recrystallization of 2-(aminomethyl)-5-nitrophenol hydrobromide using an ethanol-water mixed solvent system. Note: This is a starting point and may require optimization.

Materials:

  • Crude 2-(aminomethyl)-5-nitrophenol hydrobromide

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Allow the crystals to dry completely under vacuum.

Visualizing the Solvent Selection Process

Solvent_Selection A Start with Crude 2-(aminomethyl)-5-nitrophenol hydrobromide B Perform small-scale solubility tests with polar protic solvents (e.g., Water, Ethanol, Methanol) A->B C Does a single solvent show good solubility when hot and poor solubility when cold? B->C D Yes C->D Ideal E No C->E Not Ideal F Proceed with single-solvent recrystallization protocol. D->F G Select a 'good' solvent (high solubility) and a 'bad' solvent (low solubility) that are miscible. E->G I Troubleshoot issues like 'oiling out' or poor yield. F->I H Perform recrystallization using a mixed-solvent system (e.g., Ethanol/Water). G->H H->I

Caption: Decision workflow for selecting a recrystallization solvent.

References

Sources

removing residual bromide ions from 2-(aminomethyl)-5-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(aminomethyl)-5-nitrophenol

Welcome to the Technical Support Center for the synthesis and purification of 2-(aminomethyl)-5-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual impurities, specifically bromide ions, during their synthetic workflows. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the highest purity for your target compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 2-(aminomethyl)-5-nitrophenol, with a focus on bromide ion removal.

Q1: My final product of 2-(aminomethyl)-5-nitrophenol shows significant bromide contamination by ion chromatography. What is the most probable source?

The most common source of bromide contamination arises when the synthesis route involves a brominated precursor. A likely synthetic pathway is the nucleophilic substitution of the bromide in 2-(bromomethyl)-5-nitrophenol with an amine source, or the reduction of a nitrile precursor that was synthesized from a brominated starting material.

Likely Sources:

  • Unreacted Starting Material: Incomplete reaction of a precursor such as 2-(bromomethyl)-5-nitrophenol.

  • Byproducts: Side reactions can generate inorganic bromide salts (e.g., HBr, NaBr) that may co-precipitate with your product.

  • Product as a Hydrobromide Salt: The basic aminomethyl group can readily form a hydrobromide (HBr) salt with bromide ions present in the reaction mixture, making the impurity part of the product's crystal lattice.

Understanding the source is the first step in designing an effective purification strategy. If the contamination is from the HBr salt of your product, a simple recrystallization may be ineffective.

Q2: How can I effectively remove low to moderate levels of residual bromide ions?

For low to moderate levels of inorganic bromide salts, a carefully optimized recrystallization is often the most efficient and scalable method. The principle relies on the differential solubility of the desired product and the impurity in a specific solvent system at varying temperatures.[1] The goal is to choose a solvent that dissolves your product well when hot but poorly when cold, while the bromide impurity remains soluble at low temperatures.

Given the polar nature of 2-(aminomethyl)-5-nitrophenol (due to the phenol, nitro, and amino groups), polar solvents or mixed-solvent systems are typically required.[2]

Recommended Solvent Systems for Recrystallization:

Solvent SystemRatio (v/v)Rationale & Comments
Ethanol/Water1:1 to 3:1Excellent for polar compounds. The product is soluble in hot ethanol/water, while inorganic bromides have high solubility in cold aqueous solutions and are less likely to co-crystallize.[3]
Isopropanol/Hexane~4:1Isopropanol dissolves the polar product, and hexane is added as an anti-solvent to induce crystallization. Good for removing less polar impurities as well.
Ethyl Acetate/HexaneVariesA common mixed-solvent system where ethyl acetate serves as the primary solvent and hexane as the anti-solvent.[3][4] The polarity can be finely tuned.

For a detailed methodology, refer to the "Protocol 1: Optimized Recrystallization" section below.

Q3: Standard recrystallization is not sufficient to meet my purity requirements (<0.1% bromide). What advanced techniques can I use?

When high purity is essential and recrystallization fails, more targeted methods are necessary. Ion-exchange chromatography is a highly effective technique for this purpose.[5][6]

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge.[6] An anion-exchange resin (positively charged stationary phase) will bind the negatively charged bromide ions (Br⁻) while allowing the neutral or positively charged product to pass through, depending on the pH of the mobile phase.

  • Mechanism: The crude product is dissolved in a suitable solvent and passed through a column packed with an anion-exchange resin. The bromide ions displace the counter-ions on the resin and are retained. The purified product is collected in the eluent. The resin can later be regenerated by washing with a concentrated salt solution (e.g., NaCl).

  • Advantages: Highly specific for ionic impurities, capable of achieving very high purity levels, and adaptable to various scales.[5][7]

For a step-by-step guide, see "Protocol 2: Benchtop Ion-Exchange Chromatography" below.

Q4: I suspect the bromide is present as the hydrobromide salt of my product. How do I address this?

If the bromide is an integral part of the product as a salt, it cannot be removed by simple recrystallization. The salt must first be neutralized (or "broken") to liberate the freebase form of your amine.

Workflow for HBr Salt Neutralization:

  • Dissolution: Dissolve the crude product (the HBr salt) in a suitable aqueous or alcoholic solvent.

  • Basification: Slowly add a mild inorganic base (e.g., sodium bicarbonate or sodium carbonate solution) to the stirred solution. This will deprotonate the aminomethyl group. The reaction is: R-NH3+Br- + NaHCO3 -> R-NH2 + NaBr + H2O + CO2.

  • Extraction or Precipitation:

    • If the freebase is water-insoluble: The neutralized 2-(aminomethyl)-5-nitrophenol may precipitate out of the aqueous solution. It can then be collected by filtration.

    • If the freebase is water-soluble (or for better recovery): Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate). The organic layer will contain the purified freebase, while the sodium bromide (NaBr) remains in the aqueous layer.

  • Final Purification: The recovered freebase can then be further purified by a standard recrystallization to remove any remaining non-ionic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the simplest method to test for the presence of bromide ions in my sample? A qualitative test using silver nitrate (AgNO₃) is a quick and effective method. Dissolve a small amount of your product in dilute nitric acid and add a few drops of aqueous silver nitrate. The formation of a cream-colored precipitate (AgBr) suggests the presence of bromide ions.[8] This precipitate should be insoluble in dilute ammonia but will dissolve in concentrated ammonia.[8]

Q2: Can I use a simple aqueous wash to remove bromide ions? An aqueous wash can be effective for removing inorganic bromide salts if your desired product (in its freebase form) has low water solubility. However, this method is generally less efficient than recrystallization and is completely ineffective if the bromide is present as the hydrobromide salt of your product.

Q3: What are the consequences of residual bromide in my final product for downstream applications? Residual bromide can have several negative impacts:

  • Inaccurate Stoichiometry: It alters the molecular weight, leading to errors in dosing for subsequent reactions or biological assays.

  • Catalyst Poisoning: Bromide ions can poison certain catalysts (e.g., palladium catalysts) used in downstream cross-coupling reactions.

  • Altered Biological Activity: For drug development, ionic impurities can affect the compound's solubility, stability, and pharmacological profile.

  • Regulatory Compliance: For pharmaceutical applications, strict limits on ionic impurities are required by regulatory bodies like the USP.[5]

Visual Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification method based on the nature and level of bromide contamination.

PurificationStrategy start Assess Bromide Contamination (e.g., AgNO3 test, IC) check_salt Is Bromide part of HBr Salt? start->check_salt recrystallize Perform Optimized Recrystallization (Protocol 1) check_salt->recrystallize No (Low/Moderate levels) neutralize Neutralize Salt with Base (e.g., NaHCO3) check_salt->neutralize Yes check_purity Purity Meets Specification? recrystallize->check_purity neutralize->recrystallize Followed by... ion_exchange Use Ion-Exchange Chromatography (Protocol 2) check_purity->ion_exchange No final_product High-Purity Product check_purity->final_product Yes ion_exchange->final_product

Caption: Decision tree for selecting a bromide removal strategy.

Detailed Protocols

Protocol 1: Optimized Recrystallization for Bromide Removal

This protocol provides a general guideline for removing inorganic bromide impurities. The choice of solvent and volumes should be optimized for your specific crude product.

  • Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., Ethanol/Water).

  • Dissolution: In an Erlenmeyer flask, add the crude 2-(aminomethyl)-5-nitrophenol. Heat the selected solvent system to its boiling point and add the minimum amount of hot solvent to the crude product until it completely dissolves.[4]

  • Decolorization (Optional): If the solution is highly colored due to oxidation byproducts, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Benchtop Ion-Exchange Chromatography (IEC)

This protocol is for achieving high purity by specifically targeting ionic bromide.

  • Resin Selection and Preparation:

    • Select a strong base anion-exchange resin (e.g., a quaternary ammonium-functionalized resin).

    • Prepare a slurry of the resin in deionized water and pack it into a chromatography column.

    • Wash the packed resin with several column volumes of deionized water, followed by the chosen eluent (mobile phase) to equilibrate the column.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase. A suitable starting mobile phase could be a mixture of methanol and water. The sample should be fully dissolved and filtered to remove any particulates.

  • Column Loading: Carefully load the prepared sample onto the top of the equilibrated column.

  • Elution: Begin eluting the product from the column using the mobile phase. The neutral or positively charged 2-(aminomethyl)-5-nitrophenol will not bind to the anion-exchange resin and will elute from the column. The bromide ions will be retained by the positively charged resin.

  • Fraction Collection: Collect fractions of the eluent and monitor them for the presence of your product using an appropriate analytical technique (e.g., TLC or UV-Vis spectroscopy).

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Resin Regeneration: After use, the resin can be regenerated by washing the column with a high-concentration salt solution (e.g., 1-2 M NaCl) to displace the bound bromide ions, followed by a thorough wash with deionized water.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Ecolab. Bromide Removal. [Link]

  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. [Link]

  • Akhil The Chemist. (2025, April 18). Test for Bromide ions [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.4D: Individual Tests. [Link]

  • Wadsworth Publishing. Recrystallization. [Link]

  • Test for Bromide ion, Br- [Video]. (2023, September 10). YouTube. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2026, February 16). Advances and applications of ion chromatography in pharmaceutical and environmental analysis. [Link]

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Validation & Comparative

The Critical Role of Certified Reference Materials (CRMs)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elemental Analysis Standards for C7H9BrN2O3

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a cornerstone of chemical characterization. It serves as a fundamental checkpoint for verifying the molecular formula of a newly synthesized molecule and assessing its purity. For a heteroatomic organic molecule like C7H9BrN2O3, which contains carbon, hydrogen, bromine, nitrogen, and oxygen, this analysis confirms that the correct atoms have been incorporated in the expected ratios. This guide provides a comprehensive comparison of elemental analysis standards, outlines a robust experimental protocol, and explains the causality behind the analytical choices, ensuring the generation of accurate and defensible data.

Elemental analysis, most commonly performed via combustion analysis, is a quantitative technique.[1][2] Its accuracy is not absolute and is critically dependent on proper calibration of the analytical instrument. This is where Certified Reference Materials (CRMs) become indispensable. A CRM is a substance for which one or more property values are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[3] The use of CRMs ensures metrological traceability to national or international standards, providing the utmost confidence in the analytical results.[4] For organic elemental analysis, this means using highly pure, stable organic compounds with accurately determined mass fractions of C, H, N, S, and other elements.

Theoretical Elemental Composition of C7H9BrN2O3

Before any analysis, the theoretical elemental composition of the target molecule must be calculated. This serves as the benchmark against which experimental results are compared.

Molecular Formula: C7H9BrN2O3 Molecular Weight: 249.06 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011784.07733.76%
HydrogenH1.00899.0723.64%
BromineBr79.904179.90432.08%
NitrogenN14.007228.01411.25%
OxygenO15.999347.99719.27%

Note: An accepted deviation between the experimental and theoretical values is typically within ±0.3%.[1]

Comparison of Commercially Available Elemental Analysis Standards

While a specific CRM for C7H9BrN2O3 is unlikely to be commercially available, a variety of well-characterized organic compounds are used to calibrate and validate the analytical instrumentation for each element. The choice of standard depends on the elements being analyzed. For a compound containing C, H, N, O, and Br, a combination of standards may be employed, or a multi-element standard can be used to build a robust calibration curve.

Standard CompoundChemical FormulaSupplier ExampleKey Features & ApplicationsCertified Elemental Composition (Typical Values)
Acetanilide C8H9NOElemental MicroanalysisA widely used, stable, and highly pure standard for CHN and O analysis. Excellent for routine calibration.C: 71.09%, H: 6.71%, N: 10.36%, O: 11.84%
Sulfanilamide C6H8N2O2SElemental MicroanalysisA primary standard for CHNS analysis. Its inclusion of sulfur makes it versatile for a broader range of organic compounds. ISO 17034 certified versions available.[5]C: 41.85%, H: 4.68%, N: 16.27%, S: 18.62%, O: 18.58%
Atropine C17H23NO3Elemental MicroanalysisA complex molecule used to verify instrument performance on larger, more complex structures. Useful for pharmaceutical applications.[5]C: 70.56%, H: 8.01%, N: 4.84%, O: 16.59%
p-Bromobenzoic Acid C7H5BrO2Various Chemical SuppliersA suitable standard for calibrating the analysis of bromine. It is a stable solid with a high bromine content.C: 41.82%, H: 2.51%, Br: 39.75%, O: 15.92%
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)C26H26N2O2SElemental MicroanalysisA high-purity standard for CHNS and O analysis, often used as a primary reference material.C: 72.53%, H: 6.09%, N: 6.51%, S: 7.45%, O: 7.43%

Note: The certified values can vary slightly between batches and suppliers. Always refer to the certificate of analysis provided with the standard.

Experimental Protocol: CHNX-O Analysis via Combustion

The most common method for determining the elemental composition of organic compounds is combustion analysis.[2] This technique involves the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen. The resulting gases are then separated and quantified.

Causality Behind the Workflow

The entire process is designed to reliably convert the elements within the sample into simple, detectable gases (CO2, H2O, N2, SO2) and to accurately measure their concentrations. For halogens like bromine, post-combustion scrubbing and subsequent analysis, often by ion chromatography, is a common approach. Oxygen is typically determined by pyrolysis in an oxygen-free environment, converting the oxygen into carbon monoxide (CO).

Step-by-Step Methodology
  • Sample Preparation (The Foundation of Accuracy):

    • Step 1.1: Ensure the sample is homogenous and dry. Inhomogeneity is a major source of error. For crystalline solids, gentle grinding may be necessary.

    • Step 1.2: Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance. The capsule itself will participate in the combustion, creating a highly energetic reaction.

    • Causality: A small, precise sample mass is crucial. Modern elemental analyzers are highly sensitive, and overloading the system can lead to incomplete combustion and inaccurate results.[6]

  • Instrument Calibration (Establishing the Baseline):

    • Step 2.1: Analyze several empty tin capsules to establish the instrument blank.

    • Step 2.2: Weigh and analyze a certified reference material (e.g., Acetanilide or Sulfanilamide) multiple times to generate a stable calibration factor or curve. The instrument software uses the known elemental percentages of the CRM and its weight to correlate the detector signal to a specific mass of each element.

    • Causality: Calibration corrects for instrument drift and ensures that the detector response is accurately translated into elemental percentages.[7] Using a CRM with a matrix similar to the unknown, if possible, can further reduce analytical bias.

  • Sample Analysis:

    • Step 3.1: Introduce the weighed sample (from Step 1.2) into the elemental analyzer's autosampler.

    • Step 3.2: The sample is dropped into a high-temperature (typically 900-1200°C) combustion furnace.[6] A pulse of pure oxygen is injected, causing rapid and complete combustion.

    • Step 3.3: The resulting gas mixture (CO2, H2O, N2, NOx, SO2, HBr, etc.) is passed through a reduction furnace (typically containing copper) to convert nitrogen oxides (NOx) to N2 and remove excess oxygen.

    • Step 3.4: The gases are then separated, usually by a gas chromatography column.

    • Step 3.5: The concentration of each gas is measured by a thermal conductivity detector (TCD). For sulfur, a non-dispersive infrared (NDIR) detector may be used for higher sensitivity.

    • Causality: The separation of gases is critical to ensure that the detector is measuring only one component at a time, preventing signal overlap and ensuring accurate quantification.

  • Halogen (Bromine) and Oxygen Analysis:

    • Bromine: In many modern systems, the combustion gases are passed through a scrubber that absorbs the hydrogen bromide (HBr). The contents of the scrubber can then be analyzed by techniques like ion chromatography.

    • Oxygen: Oxygen is determined separately by pyrolysis. The sample is heated in a pyrolysis furnace in the absence of oxygen, typically in a helium or argon atmosphere. The oxygen in the sample is converted to carbon monoxide (CO), which is then separated and detected.

    • Causality: Oxygen cannot be determined during combustion because the massive excess of oxygen gas used for the reaction would overwhelm the detector. Pyrolysis provides an oxygen-free environment for this specific determination.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_cal 2. Instrument Calibration cluster_analysis 3. Combustion & Detection cluster_results 4. Data Processing Sample Homogenous Sample (C7H9BrN2O3) Weigh Weigh 1-3 mg in Tin Capsule Sample->Weigh Autosampler Load Sample into Autosampler Weigh->Autosampler Analysis Queue CRM Select CRM (e.g., Sulfanilamide) AnalyzeCRM Analyze CRM to Generate Calibration Factor CRM->AnalyzeCRM Calculation Calculate % Composition using Calibration Factor AnalyzeCRM->Calculation Apply Calibration Combustion Combustion Furnace (~1000°C with O2) Autosampler->Combustion Reduction Reduction Furnace (e.g., Copper) Combustion->Reduction Separation GC Column Separation Reduction->Separation Detection TCD/NDIR Detection Separation->Detection RawData Detector Signals (CO2, H2O, N2) RawData->Calculation Report Final Report vs. Theoretical Values Calculation->Report

Caption: Workflow for CHN elemental analysis via combustion.

Conclusion

The accurate elemental analysis of a novel compound such as C7H9BrN2O3 is a non-negotiable step in research and drug development. The integrity of this data is fundamentally reliant on a well-designed experimental protocol, meticulous sample preparation, and, most importantly, the use of appropriate Certified Reference Materials for instrument calibration and method validation. By understanding the principles behind the combustion technique and adhering to a rigorous, self-validating system, researchers can ensure their results are not only precise but also traceable and scientifically sound.

References

  • Elemental analysis - Wikipedia. Wikipedia. [Link]

  • Methods for Validating Reference Materials. XRF Scientific. (2023). [Link]

  • Organic Certified Reference Materials. ESSLAB. [Link]

  • International Standards - Trace Elemental Instruments. Trace Elemental Instruments. [Link]

  • Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES. MDPI. (2021). [Link]

  • Method validation using Certified Reference Materials (CRMs). Reagecon. (2025). [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. (2021). [Link]

  • Elementar - Organic Elemental Analysis - All Products. DKSH Technology. [Link]

  • Elemental Analysis Manual - Section 3.5 Version 3.0. U.S. Food and Drug Administration. (2021). [Link]

  • Validation of an ICP-OES method for macro and trace element determination in Laminaria and Porphyra seaweeds. Journal of Food Composition and Analysis. (2010). [Link]

Sources

Structural Verification of 3,4-Dihydro-2H-1,3-Benzoxazines: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ring vs. Chain" Challenge

3,4-dihydro-2H-1,3-benzoxazines are versatile heterocyclic scaffolds widely used in medicinal chemistry (antimicrobial, anticancer agents) and materials science (polybenzoxazine resins). The synthesis—typically a Mannich condensation of a phenol, formaldehyde, and a primary amine—is elegant but prone to a specific failure mode: hydrolytic ring opening .

The critical verification challenge is not just confirming the presence of functional groups, but distinguishing the closed benzoxazine ring (A) from its thermodynamic sink, the open phenolic Mannich base (B) .

  • Structure A (Target): Cyclic, lipophilic, contains an O-CH₂-N aminal bridge.

  • Structure B (Artifact): Acyclic, hydrophilic, contains a free phenolic -OH and secondary amine -NH.

This guide objectively compares the performance of NMR, FT-IR, and X-ray diffraction in resolving this structural ambiguity, providing a self-validating workflow for your lab.

Comparative Analysis of Verification Methods

Method 1: Nuclear Magnetic Resonance (NMR) — The "Gold Standard"

Performance Verdict: Indispensable. The only method capable of rapid, quantitative differentiation in solution.

Mechanism: The benzoxazine ring possesses two magnetically distinct methylene (


) bridges. The electronic environment of the O-CH₂-N protons (H-2) is significantly deshielded compared to the Ar-CH₂-N protons (H-4) due to the electronegativity of the adjacent oxygen.

The "Twin Singlet" Diagnostic: In a successful synthesis, you must observe two distinct singlets in the ¹H NMR spectrum. If the ring opens, the H-2 signal disappears entirely, and the H-4 signal shifts upfield.

Table 1: Characteristic NMR Markers (in CDCl₃)

FeatureClosed Ring (Benzoxazine)Open Chain (Mannich Base)
H-2 (O-CH₂-N) δ 4.80 – 5.00 ppm (s) Absent
H-4 (Ar-CH₂-N) δ 3.80 – 4.10 ppm (s) δ 3.50 – 3.80 ppm (s)
C-2 (¹³C NMR) δ 79.0 – 83.0 ppm Absent
C-4 (¹³C NMR) δ 48.0 – 55.0 ppm δ 45.0 – 53.0 ppm
Exchangeable Protons None (unless on R groups)Broad -OH and -NH signals

Expert Insight: Do not rely solely on integration. Use HSQC (Heteronuclear Single Quantum Coherence) to confirm the H-2 protons correlate to a carbon at ~80 ppm. If that carbon signal is missing, you have the open chain.

Method 2: FT-IR Spectroscopy — The "Quick Check"

Performance Verdict: Excellent for routine screening and monitoring polymerization/degradation, but less definitive than NMR for subtle structural impurities.

Mechanism: Benzoxazines exhibit specific vibrational modes associated with the oxazine ring's ether and amine linkages.

Table 2: Key IR Fingerprints

Vibration ModeWavenumber (cm⁻¹)Diagnostic Value
C-O-C (Asym. Stretch) 1230 ± 10High. Confirms ether linkage.
C-O-C (Sym. Stretch) 1030 ± 10Moderate.
Benzene-Oxazine Attachment 920 – 960High. Specific to the cyclic system.
-OH / -NH Stretch 3200 – 3500Critical Negative Indicator. A clean spectrum should be silent here.

Expert Warning: A broad band at 3300-3400 cm⁻¹ is a "Red Flag." It indicates either wet solvent, unreacted phenol, or the open-ring hydrolysis product.

Method 3: Single Crystal X-Ray Diffraction (SC-XRD) — The "Absolute Truth"

Performance Verdict: The ultimate structural proof, but low throughput. Required for novel derivatives to establish stereochemistry and conformation.

Structural Reality: XRD confirms the half-chair conformation of the oxazine ring. It definitively resolves the spatial arrangement of substituents, which is crucial if you are exploring chiral benzoxazines derived from amino acids or chiral amines.

Experimental Protocols

Protocol A: Standard Synthesis (Mannich Condensation)

This protocol minimizes oligomerization side-reactions.

  • Reagents: Dissolve Primary Amine (1.0 eq) in 1,4-dioxane (or Toluene).

  • Addition: Add Paraformaldehyde (2.0 eq) slowly at room temperature. Stir for 30 min to form the triazine or imine intermediate.

  • Coupling: Add Phenol derivative (1.0 eq).

  • Reflux: Heat to 90–110°C for 4–6 hours.

  • Workup: Evaporate solvent. Take up residue in CHCl₃, wash with 1N NaOH (to remove unreacted phenol) and water. Dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Protocol B: The Self-Validating Verification Workflow

Follow this logical flow to verify your product.

VerificationWorkflow Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Start->IR_Check OH_Band Broad Band @ 3300-3400 cm⁻¹? IR_Check->OH_Band NMR_Check Step 2: ¹H NMR (CDCl₃) OH_Band->NMR_Check No (or Very Weak) Fail_Impure REJECT: Unreacted Phenol/Amine OH_Band->Fail_Impure Yes (Strong) Singlet_Check Observe Two Singlets? (~4.9 ppm & ~4.0 ppm) NMR_Check->Singlet_Check Integrity_Check Step 3: ¹³C / HSQC Singlet_Check->Integrity_Check Two Singlets Present Fail_Open REJECT: Open Chain Mannich Base (Hydrolysis Product) Singlet_Check->Fail_Open Only 1 Singlet (Ar-CH₂-N) C2_Check Carbon Signal @ ~80 ppm? Integrity_Check->C2_Check Success VERIFIED: 3,4-dihydro-2H-1,3-benzoxazine C2_Check->Success Yes C2_Check->Fail_Open No

Figure 1: Decision tree for structural verification. Note that the presence of the ~80 ppm carbon signal (C-2) is the definitive differentiator between the ring and the open chain.

Protocol C: Distinguishing the "Open" vs "Closed" Forms

When in doubt, use the D₂O Shake Test in NMR.

  • Sample: Dissolve 10 mg of product in CDCl₃.

  • Acquire: Run standard ¹H NMR.

  • Add D₂O: Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire.

  • Analysis:

    • Closed Ring: The spectrum remains largely unchanged (no exchangeable protons on the ring).

    • Open Chain: The phenolic -OH and amine -NH signals will disappear (exchange with D). The Ar-CH₂-N methylene signal may shift slightly or sharpen.

Quantitative Data Summary

Table 3: Comparative Performance of Analytical Techniques

Feature¹H NMRFT-IRSC-XRD
Sample State Solution (CDCl₃/DMSO)Solid/Liquid (ATR)Solid (Single Crystal)
Speed 10 min1 min24–48 hours
Ring vs. Chain Definitive (H-2 Singlet)Indicative (No OH)Absolute
Quantification Excellent (Purity %)PoorN/A
Cost High (Instrument)LowHigh
Limit of Detection ~1% Impurity~5% ImpurityN/A

References

  • Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. Journal of the American Chemical Society. Link

  • Liu, J., & Ishida, H. (1995). Synthesis, characterization, reaction mechanism and kinetics of 3,4-dihydro-2H-1,3-benzoxazine and its polymer. OhioLink ETD.[1] Link

  • Eldin, N. A. E. S. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society. Link

  • Thirukumaran, P., et al. (2014). Synthesis and characterization of benzoxazine monomers from naturally occurring materials. ResearchGate.[2] Link

  • Sini, N. K., et al. (2014). Renewable benzoxazines: Synthesis and structure–property relationship. Polymers for Advanced Technologies. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(aminomethyl)-5-nitrophenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3]

Effective disposal of 2-(aminomethyl)-5-nitrophenol hydrobromide requires a nuanced understanding of its dual-nature reactivity. Unlike standard organic waste, this compound presents a "hybrid" hazard profile: it possesses the energetic potential of a nitro-aromatic , the environmental toxicity of a phenol , and the corrosive acidity of a hydrobromide salt .

Standard "dump it in the organic bin" protocols are insufficient and potentially dangerous. This guide provides a self-validating workflow to ensure your disposal procedures meet strict safety and regulatory standards (RCRA/EPA) while protecting your personnel from acute exposure risks.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the causality behind the protocols. We are managing three distinct functional risks simultaneously.

Functional Group Hazard Analysis
Functional GroupHazard CharacteristicOperational Implication
Nitro (-NO₂) Energetic / Oxidizer Sensitive DO NOT mix with strong reducing agents or heat dry solids. Although less sensitive than polynitrated compounds, it contributes to the waste's flammability and reactivity profile.
Phenol (-OH) Systemic Toxin / Environmental Hazard Rapidly absorbed through skin. Toxic to aquatic life.[1][2][3] Requires "P-List" or "U-List" equivalent handling logic even if not explicitly listed.
Hydrobromide (.HBr) Acidic / Corrosive Lowers pH of waste streams. DO NOT mix directly with strong bases (e.g., NaOH) without temperature control; the exothermic neutralization can volatilize toxic phenolic vapors.
Aminomethyl Reactive Intermediate Potential for azo-coupling if mixed with nitrites (forming explosive diazonium salts). Strict segregation from nitrate/nitrite waste is mandatory.
Physical Properties Relevant to Disposal[5]
  • State: Crystalline Solid (usually orange/brown).

  • Solubility: Moderate in water (due to salt form); soluble in polar organic solvents (DMSO, Methanol).

  • Stability: Hygroscopic. Hydrolytically stable but light-sensitive (store in amber glass).

Waste Segregation Strategy (The "Golden Rules")

The most common accident vector with this compound is improper waste stream mixing. Follow these segregation rules strictly:

  • NO Oxidizers: Never place in a waste container with nitric acid, perchlorates, or peroxides. The nitro-phenol moiety can act as a fuel source.

  • NO Strong Bases: Do not add directly to high-pH waste streams (pH > 12). The rapid deprotonation of the ammonium salt generates heat, while the phenolate formation increases water solubility, complicating spill cleanup.

  • NO Bleach: Never treat amine-containing waste with hypochlorite (bleach). This generates chloramines, which are toxic and potentially explosive.

Visualization: Waste Stream Decision Logic

WasteSegregation Start Waste Generation: 2-(aminomethyl)-5-nitrophenol .HBr StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Solution StateCheck->LiquidWaste Mother Liquor BinA Solid Waste Bin (Label: Toxic/Corrosive) SolidWaste->BinA Double Bagged SolventCheck Primary Solvent? LiquidWaste->SolventCheck Aqueous Aqueous (>50% Water) SolventCheck->Aqueous Water Base Organic Organic (DMSO, MeOH, etc.) SolventCheck->Organic Solvent Base BinB Aqueous Acidic Waste (pH < 4) Aqueous->BinB Segregate from Bases HalogenCheck Halogenated? Organic->HalogenCheck BinC Halogenated Organic Waste HalogenCheck->BinC Yes (DCM, Chlorofom) HalogenCheck->BinC Note: HBr content may require Halogen bin BinD Non-Halogenated Organic Waste HalogenCheck->BinD No (MeOH, Acetone)

Figure 1: Decision matrix for segregating 2-(aminomethyl)-5-nitrophenol hydrobromide waste streams to prevent incompatibility incidents.

Detailed Disposal Protocols

Scenario A: Solid Waste (Excess Reagent)

Best for: Expired chemicals, synthesis failures, or contaminated solids.

  • Packaging: Do not dispose of loose powder in general trash. Use a wide-mouth high-density polyethylene (HDPE) jar or double-bag in thick (6-mil) polyethylene bags.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic, Corrosive (Solid)." List the full chemical name.

  • Disposal Method: Incineration. This compound must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) for high-temperature incineration. This ensures the destruction of the nitro and phenol groups.

    • Note: The hydrobromide salt will generate acid gases during incineration, so the facility must have scrubbers (standard for chemical waste).

Scenario B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, washes, and HPLC waste.

  • pH Check: The HBr component will make aqueous solutions acidic. Check pH. If pH < 2, it is a D002 (Corrosive) waste under RCRA.

  • Solvent Compatibility:

    • If dissolved in DMSO/DMF : Segregate into "Non-Halogenated Organic" (unless the HBr concentration is high enough to warrant halogen handling—consult local EHS).

    • If dissolved in Water : Place in "Aqueous Acidic" waste.

  • Pre-Treatment (Optional/Advanced): If you must neutralize before storage to prevent container corrosion:

    • Use Sodium Bicarbonate (

      
      ) slowly.
      
    • Warning: Expect foaming (

      
       release). Do not cap the container until gas evolution ceases completely.
      
    • Stop point: Neutralize only to pH 6-8. Do not make it strongly basic (

      
      ), or you risk increasing the solubility and skin-permeability of the nitrophenol.
      
Scenario C: Spill Response Protocol

Immediate action plan for benchtop spills.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop up.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with a weak base solution (5% Sodium Bicarbonate) to neutralize the HBr and solubilize the phenol for removal.

    • Follow with a water rinse, then an ethanol wipe.

  • Disposal: All cleanup materials (pads, gloves, towels) must go into the Solid Hazardous Waste bin (Scenario A).

Emergency Signaling Pathways

In the event of exposure or uncontrolled release, follow this biological and environmental logic path.

EmergencyResponse Exposure Accidental Exposure Type Route? Exposure->Type Skin Skin/Eye Contact Type->Skin Inhalation Inhalation (Dust) Type->Inhalation ActionSkin Flush 15min (Water only, NO Ethanol) Skin->ActionSkin ActionInhale Fresh Air Supportive Care Inhalation->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical Reasoning Mechanism Note: Phenols penetrate skin rapidly. Ethanol enhances absorption. Use Water/PEG-400. ActionSkin->Reasoning ActionInhale->Medical

Figure 2: Emergency response workflow emphasizing the contraindication of ethanol for phenolic skin washes.

Regulatory Compliance (RCRA/EPA Context)

While this specific CAS may not be individually "P-listed" (acutely hazardous), it defaults to the following RCRA characteristics due to its functional groups:

  • D002 (Corrosivity): Applicable if the waste is aqueous and pH < 2 (due to Hydrobromide).

  • D003 (Reactivity): Potential designation if the nitro group concentration is high enough to be considered unstable (rare in dilute lab waste, but possible for pure solids).

  • Toxic Waste: General classification for nitro-phenolic compounds.

Documentation Requirement: Ensure your waste manifest lists "Nitrophenols" and "Hydrobromic Acid" as constituents to alert the disposal facility of the incineration requirements.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4984721, 2-Amino-5-nitrophenol (Parent Compound). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 7: Disposal of Waste." National Academies Press (2011). Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(aminomethyl)-5-nitrophenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-(aminomethyl)-5-nitrophenol hydrobromide. The information herein is synthesized from established safety data for the compound and its structural analogs to ensure a comprehensive understanding of the associated risks and the necessary protective measures. Our core objective is to empower you with the knowledge to work safely, mitigating risks through the correct selection and use of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

2-(aminomethyl)-5-nitrophenol hydrobromide is a chemical that demands careful handling due to its potential health effects. The primary hazards are identified by its GHS (Globally Harmonized System) classification, which indicates it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

The parent compound, 2-Amino-5-nitrophenol, presents even more significant hazards, being classified as toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure[1]. Structurally related nitrophenols and aminophenols are also known irritants to the skin, eyes, and respiratory tract[2][3]. Given that the hydrobromide salt is a powder, the risk of generating airborne dust, which can be inhaled or settle on surfaces and skin, is a primary concern during handling.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to establish a protective barrier against all potential routes of exposure—dermal, ocular, and respiratory.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.

  • Mandatory: Always wear chemical safety goggles with side shields that conform to appropriate government standards such as EN 166 (EU) or NIOSH (US)[1][4][5]. Standard safety glasses do not provide a sufficient seal against dust and splashes.

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) or preparing solutions where splashing is possible, a full-face shield should be worn in addition to safety goggles to protect the entire face[1].

Skin Protection: Gloves and Apparel

This compound is classified as a skin irritant and can be harmful upon dermal contact[1].

  • Gloves: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use[1][6]. For prolonged contact or when handling solutions, consider double-gloving. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination[1].

  • Lab Coat: A clean, fully buttoned laboratory coat is required to protect street clothes and underlying skin from contamination.

  • Additional Apparel: For tasks involving significant quantities, consider a chemical-resistant apron and arm sleeves[5]. Ensure legs and feet are covered; open-toed shoes are strictly prohibited.

Respiratory Protection

As a powder, this compound poses a significant inhalation hazard that can lead to respiratory tract irritation[7].

  • Primary Control (Mandatory): All weighing and handling of the solid chemical must be conducted within a certified chemical fume hood or a similar ventilated enclosure to control dust at the source[1][4]. This is the most critical engineering control for preventing respiratory exposure.

  • Secondary Control (Situational): If engineering controls are insufficient or not available for a specific short-duration task, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required[5][8]. Respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training[7].

PPE in Practice: Protocols and Procedures

Step-by-Step PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on your lab coat and any additional protective clothing.

    • Wash hands thoroughly.

    • Put on inner gloves (if double-gloving).

    • Put on your respirator (if required).

    • Put on safety goggles and a face shield (if required).

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Inspect gloves for contamination. If contaminated, clean the exterior before removal.

    • Remove outer gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat by rolling it inside-out to contain contaminants.

    • Remove inner gloves using the proper technique.

    • Remove respirator (if worn).

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Spill Response

In the event of a spill, evacuate the area if necessary and alert your supervisor. For small spills of the solid material:

  • Ensure you are wearing the full PPE described above.

  • Dampen the spilled material with 60-70% ethanol to prevent dust from becoming airborne[2].

  • Carefully sweep or wipe the dampened material into a designated hazardous waste container[1].

  • Clean the spill area with a suitable solvent wash followed by soap and water[2].

Disposal of Contaminated PPE and Chemical Waste

All materials contaminated with 2-(aminomethyl)-5-nitrophenol hydrobromide must be treated as hazardous waste.

  • Contaminated PPE: Disposable items like gloves and wipes should be placed in a sealed, clearly labeled hazardous waste bag or container[1].

  • Chemical Waste: Unused chemical and reaction residues must be collected in a sealed, properly labeled hazardous waste container[4].

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor in accordance with all local and national regulations[4].

Data Summary and Visual Workflow

Table 1: PPE Requirements by Laboratory Task
TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing/Handling Solid (<1g) Safety GogglesNitrile Gloves, Lab CoatChemical Fume Hood
Weighing/Handling Solid (>1g) Safety Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatChemical Fume Hood
Post-Experiment Cleanup Safety GogglesNitrile Gloves, Lab CoatWell-ventilated area
Small Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatChemical Fume Hood (if possible) or Respirator
Diagram 1: PPE Selection Workflow

PPE_Workflow start Start: Task Involving 2-(aminomethyl)-5-nitrophenol hydrobromide task_assessment Assess Task: - Scale (g, mg)? - Physical Form (Solid, Liquid)? - Risk of Splash/Aerosol? start->task_assessment solid_handling Handling Solid Powder? task_assessment->solid_handling Solid solution_handling Working with Solution? task_assessment->solution_handling Liquid ppe_fume_hood Engineering Control: Work in Chemical Fume Hood solid_handling->ppe_fume_hood Yes ppe_base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution_handling->ppe_base Yes ppe_face_shield Add Face Shield ppe_base->ppe_face_shield Splash Risk OR Large Quantity ppe_double_glove Add Double Gloves ppe_base->ppe_double_glove Splash Risk OR Large Quantity end_procedure Proceed with Task ppe_base->end_procedure Low Risk ppe_fume_hood->ppe_base ppe_face_shield->end_procedure ppe_double_glove->end_procedure

Caption: Decision workflow for selecting appropriate PPE.

References

  • 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers... . NCBI Bookshelf. [Link]

  • Nitrophenols | ToxFAQs™ . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: 4-Aminophenol . Astech Ireland. [Link]

  • NTP Toxicology and Carcinogenesis Studies of 2-Amino-5-Nitrophenol... . PubMed, National Institutes of Health. [Link]

  • Standard Operating Procedure for Nitro Compounds . University of Georgia Research. [Link]

  • Material Safety Data Sheet - 4-Aminophenol, 97.5% . Cole-Parmer. [Link]

Sources

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